molecular formula C22H22ClNO6 B15554577 3-Epi-Ochratoxin C-d5

3-Epi-Ochratoxin C-d5

Cat. No.: B15554577
M. Wt: 436.9 g/mol
InChI Key: BPZZWRPHVVDAPT-OZPIKUNDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Epi-Ochratoxin C-d5 is a useful research compound. Its molecular formula is C22H22ClNO6 and its molecular weight is 436.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22ClNO6

Molecular Weight

436.9 g/mol

IUPAC Name

ethyl (2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate

InChI

InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)/t12-,17-/m0/s1/i4D,5D,6D,7D,8D

InChI Key

BPZZWRPHVVDAPT-OZPIKUNDSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of 3-Epi-Ochratoxin C-d5 in Advanced Analytical Methodologies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Epi-Ochratoxin C-d5, a critical internal standard for the accurate quantification of ochratoxins. Ochratoxins, a group of mycotoxins produced by several species of Aspergillus and Penicillium, are common contaminants in a variety of food commodities, posing significant health risks to humans and animals. This guide details the physicochemical properties of this compound, its application in analytical testing, and the metabolic pathways of its parent compounds.

Core Compound Specifications

This compound is a deuterated analog of 3-Epi-Ochratoxin C, which is an ethyl ester of 3-Epi-Ochratoxin A. Its primary application is as an internal standard in analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS/MS), to ensure precise and accurate quantification of ochratoxins by correcting for matrix effects and procedural losses.

PropertyValue
Molecular Formula C₂₂H₁₇D₅ClNO₆[1]
Molecular Weight 436.90 g/mol [1]
CAS Number Not explicitly available for the 3-Epi form. The CAS number for Ochratoxin C-(phenyl-d5) is 1356840-94-2.

Application in Analytical Protocols: Quantification of Ochratoxins

The use of isotopically labeled internal standards is the gold standard for accurate quantification in complex matrices. This compound, with its structural similarity to the target analytes and distinct mass, serves as an ideal internal standard.

Experimental Protocol: Multi-Mycotoxin Analysis in Food Matrices using LC-MS/MS

This protocol provides a general framework for the analysis of ochratoxins in a food matrix (e.g., cereals) using this compound as an internal standard.

1. Sample Preparation (QuEChERS-based Extraction)

  • Homogenization: Homogenize a representative 10 g sample of the food matrix.

  • Spiking: Add a known concentration of this compound internal standard solution to the homogenized sample.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) with 1% formic acid.

    • Vortex vigorously for 10 minutes.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the supernatant to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the native ochratoxins and the deuterated internal standard.

Logical Workflow for Sample Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample spike Spike with This compound sample->spike extract Acetonitrile Extraction spike->extract centrifuge1 Centrifugation extract->centrifuge1 cleanup dSPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filter Filtration centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms data Data Processing and Quantification lcms->data

Experimental workflow for mycotoxin analysis.

Metabolic Context: The Fate of Ochratoxins

While this compound is an analytical tool, understanding the metabolism of its parent compounds is crucial for interpreting analytical results and assessing toxicological risk. Ochratoxin C is readily converted to Ochratoxin A in the body. Ochratoxin A can then undergo several metabolic transformations.

Metabolic Pathway of Ochratoxin C

Ochratoxin C is hydrolyzed to Ochratoxin A, which is the primary toxic form. Ochratoxin A can then be metabolized through various pathways, including hydrolysis to the less toxic Ochratoxin α and hydroxylation.

metabolic_pathway cluster_ingestion Ingestion and Conversion cluster_metabolism Metabolism of Ochratoxin A OTC Ochratoxin C OTA Ochratoxin A (Toxic) OTC->OTA Hydrolysis OT_alpha Ochratoxin α (Less Toxic) OTA->OT_alpha Hydrolysis OH_OTA 4-hydroxyochratoxin A OTA->OH_OTA Hydroxylation Conjugates Conjugates OTA->Conjugates Conjugation

Metabolic conversion of Ochratoxin C and pathways for Ochratoxin A.

References

Certificate of Analysis for 3-Epi-Ochratoxin C-d5 reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and methodologies associated with the 3-Epi-Ochratoxin C-d5 reference standard. While a specific Certificate of Analysis for this compound is not publicly available, this document compiles representative data and protocols from scientific literature and supplier specifications to serve as a detailed resource for its application, particularly as an internal standard in quantitative analysis.

Physicochemical and Analytical Data

The following table summarizes the key physicochemical properties for this compound, compiled from various chemical suppliers. This data is essential for accurate weighing, solution preparation, and mass spectrometry settings.

ParameterValueSource
Chemical Name This compound[1][2]
Synonyms (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(pentadeuteriophenyl)propanoic acid ethyl esterN/A
Molecular Formula C₂₂H₁₇D₅ClNO₆[3]
Molecular Weight 436.9 g/mol [2][3]
CAS Number 1356840-94-2 (for Ochratoxin C-d5)[3]
Appearance Solid (Typical)[4]
Solubility Soluble in Methanol, Acetonitrile, DMF, DMSO[4]
Storage Conditions Store at -20°C or below in a dark place.[5]

Note: Data is representative and may vary by lot. Always refer to the lot-specific Certificate of Analysis provided by the supplier.[6]

Application as an Internal Standard

This compound is a stable isotope-labeled analog of Ochratoxin C. Its primary application is as an internal standard for the quantification of Ochratoxin C, and potentially other ochratoxins, in various matrices using isotope dilution mass spectrometry (ID-MS).[1][6] The use of a deuterated internal standard is the gold standard in quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations during sample preparation and ionization.[7][8][9]

Representative Experimental Protocol: LC-MS/MS Analysis

The following protocol is a representative example for the analysis of ochratoxins in a complex matrix (e.g., cereals, wine, biological fluids) using this compound as an internal standard. Parameters are based on established methods for ochratoxin analysis and should be optimized for specific instrumentation and matrices.[1][10][11]

Step Parameter Description
Sample Preparation Extraction Samples are typically extracted with an organic solvent mixture, such as acetonitrile/water (84:16, v/v) or methanol/water.[1][11] Acidification with formic or acetic acid can improve extraction efficiency.
Cleanup Immunoaffinity columns (IAC) or Solid-Phase Extraction (SPE) with C18 cartridges are commonly used to remove interfering matrix components.[1][11]
LC Separation Column Waters ACQUITY BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) or equivalent reversed-phase column.[1]
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Acetate.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid.
Gradient A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
Flow Rate 0.2 - 0.4 mL/min.
Column Temperature 40 °C.
MS/MS Detection Ionization Mode Electrospray Ionization, Positive (ESI+).[1]
Scan Type Multiple Reaction Monitoring (MRM).
Precursor Ion (Q1) [M+H]⁺ for this compound (e.g., m/z 437.9).
Product Ions (Q3) At least two characteristic product ions should be monitored for confirmation (e.g., fragmentation of the ester and amide bonds).
Quantification Method The ratio of the peak area of the analyte (Ochratoxin C) to the peak area of the internal standard (this compound) is used to construct a calibration curve and quantify the analyte concentration in the sample.[7]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and chemical relationships relevant to the use of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Matrix Sample (e.g., Cereal, Wine) Spike Spike with This compound (IS) Sample->Spike Extract Solvent Extraction (e.g., ACN/Water) Spike->Extract Cleanup Purification (SPE or IAC) Extract->Cleanup LC UHPLC Separation (Reversed-Phase) Cleanup->LC Inject Extract MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify chemical_relationships OTA Ochratoxin A (OTA) C₂₀H₁₈ClNO₆ (Phenylalanine + Isochromanone) OTC Ochratoxin C (OTC) C₂₂H₂₂ClNO₆ OTA->OTC Esterification (with Ethanol) Epi_OTC_d5 This compound C₂₂H₁₇D₅ClNO₆ OTC->Epi_OTC_d5 1. Epimerization at C-3 2. Phenyl-d5 Labeling

References

Ochratoxin C: A Technical Guide to its Stereoisomers and Epimers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical diversity and biological implications of Ochratoxin C's stereochemistry.

Ochratoxin C (OTC), the ethyl ester of the mycotoxin Ochratoxin A (OTA), is a significant compound in the field of toxicology and drug development.[1][2] Like its parent compound, OTC exhibits a range of toxic effects, and its stereochemistry plays a crucial role in its biological activity. This technical guide provides a comprehensive overview of the stereoisomers and epimers of Ochratoxin C, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to support researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

Ochratoxin C is structurally characterized by a dihydroisocoumarin moiety linked to a phenylalanine group via an amide bond.[1][3] The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. These stereoisomers arise from the different spatial arrangements of the substituents at these chiral carbons. The naturally occurring and most toxic form of the parent compound, Ochratoxin A, has the (3R)-configuration. Consequently, the corresponding stereoisomer of Ochratoxin C is of primary interest. Epimers of Ochratoxin C are diastereomers that differ in the configuration at only one of the two chiral centers.

Biological Activity and Toxicity

Ochratoxin C is readily converted to Ochratoxin A in the body, and its toxicity is considered to be comparable to that of OTA.[1][4] In contrast, Ochratoxin B (OTB), the dechloro-derivative of OTA, is less potent.[5] The toxicity of these compounds is linked to their ability to induce oxidative stress, lipid peroxidation, apoptosis, and DNA damage.[6]

Studies on porcine monocytes and granulocytes have shown that both OTA and OTC can suppress the formation of free oxygen radicals at concentrations between 10 and 1000 ng/mL.[1] Conversely, at lower concentrations (1-100 ng/mL), these mycotoxins can stimulate intracellular radical formation in monocytes of individual pigs.[1] Long-term exposure to low concentrations of OTA and particularly OTC has been shown to cause subtle alterations in cell viability and function, which may have significant health consequences.[1]

Analytical Methods for Separation and Detection

The analysis of ochratoxins, including Ochratoxin C and its isomers, relies on various chromatographic and immunological techniques. High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used and sensitive method for the determination of ochratoxins.[7][8] The optimal excitation and emission wavelengths for the fluorescence detection of OTA are in the ranges of 330-340 nm and 460-470 nm, respectively.[9] For Ochratoxin A, which is structurally similar to Ochratoxin C, the doubly charged anion (OTA 2−) exhibits a higher fluorescence signal with excitation and emission maxima at 380 and 443 nm, respectively.[7]

Other analytical methods include:

  • Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These methods are suitable for rapid screening of ochratoxins.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and accuracy for the analysis of mycotoxins.[8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a rapid and sensitive method for the detection of ochratoxins, with monoclonal antibody-based assays offering high sensitivity.[8]

The separation of stereoisomers can be achieved using chiral chromatography, which employs a chiral stationary phase to differentiate between enantiomers and diastereomers.

Experimental Protocols

Sample Preparation for Ochratoxin Analysis

A general procedure for extracting ochratoxins from food and feed samples involves the following steps:

  • Extraction: The sample is typically extracted with an organic solvent such as a mixture of acetonitrile, water, and acetic acid (e.g., 79:20:1, v/v/v).[10]

  • Defatting: A defatting step with a non-polar solvent like cyclohexane (B81311) is often included to remove lipids that can interfere with the analysis.[10]

  • Cleanup: Solid-phase extraction (SPE) with immunoaffinity columns or C18 sorbents is commonly used to purify the extract and concentrate the analyte.[9][11]

  • Reconstitution: The purified extract is then evaporated to dryness and reconstituted in a suitable solvent, such as a methanol-water mixture (1:1, v/v), for analysis.[10]

Competitive Direct Enzyme-Linked Immunosorbent Assay (CD-ELISA)

This protocol outlines a typical procedure for the detection of Ochratoxin A, which can be adapted for Ochratoxin C:

  • Coating: Microtiter plate wells are coated with an antibody-binding protein.

  • Sample/Standard Addition: 50 µL of standards or prepared samples are added to the wells in duplicate.

  • Conjugate Addition: 50 µL of an ochratoxin-peroxidase conjugate is added to each well.

  • Antibody Addition: 50 µL of an anti-ochratoxin antibody is added to each well.

  • Incubation: The plate is incubated for 10 minutes at room temperature.

  • Washing: The plate is washed three times with a washing solution.

  • Substrate Addition: 100 µL of a substrate solution is added to each well.

  • Development: The reaction is allowed to develop in the dark for 5 minutes at room temperature.

  • Stopping the Reaction: 100 µL of a stop solution (e.g., 0.5 M H2SO4) is added to each well.

  • Measurement: The absorbance is measured at 450 nm using an ELISA reader.[12]

Signaling Pathways Affected by Ochratoxins

Ochratoxin A, and by extension Ochratoxin C, has been shown to modulate several signaling pathways, leading to cellular damage and apoptosis. The activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, has been observed in kidney and liver cells exposed to OTA.[3] Furthermore, OTA exposure can trigger apoptosis through the mitochondrial pathway, involving the deregulation of pro-survival proteins like Bcl-xL.[13]

The following diagram illustrates a simplified signaling pathway for OTA-induced apoptosis:

OTA_Apoptosis_Pathway OTA Ochratoxin A/C Mitochondria Mitochondria OTA->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified signaling pathway of Ochratoxin-induced apoptosis.

Quantitative Data Summary

ParameterValueReference
Analytical Methods
HPLC-FLD Excitation λ (OTA)330-340 nm[9]
HPLC-FLD Emission λ (OTA)460-470 nm[9]
HPLC-FLD Excitation λ (OTA 2−)380 nm[7]
HPLC-FLD Emission λ (OTA 2−)443 nm[7]
Biological Activity
OTA/OTC concentration suppressing monocyte radical formation10 - 1000 ng/mL[1]
OTA/OTC concentration stimulating monocyte radical formation1 - 100 ng/mL[1]

Conclusion

The stereochemistry of Ochratoxin C is a critical determinant of its biological activity and toxicity. A thorough understanding of its different stereoisomers and epimers is essential for accurate risk assessment and for the development of potential therapeutic interventions. This guide has provided a consolidated resource of technical information, including analytical methodologies and biological effects, to aid researchers in this important area of study. Further research is warranted to fully elucidate the specific roles of each Ochratoxin C stereoisomer in cellular signaling and toxicity.

References

Topic: The Natural Occurrence of Ochratoxin C and Its Epimers in Foodstuff

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ochratoxins are a group of mycotoxins produced by fungi of the Aspergillus and Penicillium genera, posing a significant threat to food safety and public health.[1][2] While Ochratoxin A (OTA) is the most studied and regulated member due to its prevalence and potent nephrotoxicity, other forms such as Ochratoxin C (OTC) also occur.[3][4] OTC is the ethyl ester of OTA and is considered a naturally occurring metabolite that can also be formed during food processing.[5][6] Despite its structural similarity and toxic potential, stemming from its in vivo conversion back to OTA, data on the natural occurrence of OTC and its potential epimers in the food supply chain remain remarkably scarce.[7] This technical guide provides a comprehensive overview of the current knowledge on Ochratoxin C, summarizing its formation, known occurrence data, toxicological significance, and detailed analytical methodologies for its detection. The significant data gaps, particularly concerning its epimers and prevalence in common foodstuffs, are highlighted to guide future research priorities.

Introduction to the Ochratoxin Family

The ochratoxin family consists of three main structurally related members: Ochratoxin A (OTA), Ochratoxin B (OTB), and Ochratoxin C (OTC).[4] These mycotoxins are pentaketides derived from a dihydroisocoumarin moiety linked to the amino acid L-phenylalanine.[6]

  • Ochratoxin A (OTA): The most abundant and toxic member, characterized by a chlorine atom on the isocoumarin (B1212949) ring.[4] It is a potent nephrotoxin, carcinogen, teratogen, and immunotoxin, and its presence in food is regulated globally.[8][9]

  • Ochratoxin B (OTB): The non-chlorinated (dechloro) analogue of OTA.[5]

  • Ochratoxin C (OTC): The ethyl ester of OTA.[5]

These three forms are often co-produced by the same fungal species.[3] While OTA is the primary focus of food safety monitoring, the presence of OTC is of interest due to its potential contribution to the total toxicological burden.

Biosynthesis and Formation of Ochratoxin C

The biosynthesis of ochratoxins is a complex process involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters. The proposed pathway primarily leads to OTA, with OTB as a key intermediate.

Fungal Biosynthesis

The generally accepted biosynthetic pathway suggests that OTB is formed first through the condensation of a polyketide-derived isocoumarin core with L-phenylalanine. A dedicated halogenase (chloroperoxidase) then chlorinates OTB at the C5 position to form the more toxic OTA.[10]

Ochratoxin A Biosynthesis cluster_0 Polyketide Pathway cluster_1 Non-Ribosomal Peptide Synthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Isocoumarin 7-Methylmellein (Isocoumarin Core) PKS->Isocoumarin NRPS Non-Ribosomal Peptide Synthase (NRPS) Isocoumarin->NRPS Phenylalanine L-Phenylalanine Phenylalanine->NRPS OTB Ochratoxin B (OTB) NRPS->OTB Halogenase Halogenase (Chloroperoxidase) OTB->Halogenase Chlorination OTA Ochratoxin A (OTA) Halogenase->OTA Metabolic Conversion of OTC to OTA OTC Ochratoxin C (OTC) (Ethyl Ester) OTA Ochratoxin A (OTA) (Active Toxin) OTC->OTA In vivo Hydrolysis (e.g., by esterases in gut/blood) Analytical Workflow Sample 1. Homogenized Food Sample Extraction 2. Solvent Extraction Sample->Extraction Cleanup 3. Extract Cleanup (SPE or IAC) Extraction->Cleanup Analysis 4. LC-MS/MS Analysis Cleanup->Analysis Data 5. Quantification & Confirmation Analysis->Data

References

Ochratoxin C: A Technical Guide to its Toxicological Profile and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ochratoxin C (OTC) is a mycotoxin structurally defined as the ethyl ester of Ochratoxin A (OTA).[1][2][3][4] While occurring less frequently than its parent compound, OTC exhibits comparable toxicity, a characteristic primarily attributed to its rapid and efficient conversion to the more extensively studied and potent mycotoxin, Ochratoxin A, within biological systems.[1][2][5][6][7] This guide provides an in-depth examination of the toxicological properties, metabolic pathways, and experimental methodologies associated with Ochratoxin C, serving as a critical resource for professionals in toxicology and drug development. The primary toxic effects, including nephrotoxicity, immunotoxicity, and genotoxicity, are mediated through the actions of its principal metabolite, OTA, which induces oxidative stress, inhibits protein synthesis, and triggers apoptotic pathways.

Metabolism and Metabolites of Ochratoxin C

The toxicokinetics of Ochratoxin C are dominated by its swift biotransformation into Ochratoxin A. This conversion is a critical first step in its metabolic cascade and the primary reason for its pronounced toxicity.

In Vivo Conversion to Ochratoxin A

Studies in rat models have demonstrated that following both oral and intravenous administration, Ochratoxin C is readily de-esterified to form Ochratoxin A.[1][2][5][7] After oral administration, the concentration of OTA in the blood over time is identical to that of administering an equivalent amount of OTA directly, with peak concentrations observed approximately 60 minutes post-administration.[1][2][5][7] When given intravenously, peak OTA concentrations are reached within 90 minutes.[1][2][5][7] This rapid conversion implies that the toxicological profile of OTC is largely indistinguishable from that of OTA.

Subsequent Metabolic Pathways of Ochratoxin A

Once converted to OTA, the molecule undergoes further metabolism, primarily in the liver and kidneys.[8][9] The major metabolic pathways include hydrolysis and hydroxylation, leading to several key metabolites.[8]

  • Ochratoxin α (OTα): This is a major, yet less toxic, metabolite formed by the cleavage of the peptide bond linking the phenylalanine and isocoumarin (B1212949) moieties of OTA.[10][11]

  • 4-hydroxyochratoxin A (4-OH-OTA): Produced by cytochrome P450-mediated hydroxylation, this metabolite exists as two stereoisomers, 4R- and 4S-OH-OTA.[1]

  • 10-hydroxyochratoxin A (10-OH-OTA): Another hydroxylated derivative.[1]

  • Ochratoxin B (OTB): The non-chlorinated analogue of OTA, which can also be formed metabolically.[1]

Ochratoxin C Metabolism cluster_ingestion Initial Biotransformation (In Vivo) cluster_further Further Metabolism of OTA OTC Ochratoxin C (OTC) OTA Ochratoxin A (OTA) OTC->OTA De-esterification (Rapid Conversion) OTa Ochratoxin α (OTα) OTA->OTa Hydrolysis OH_OTA Hydroxylated Metabolites (e.g., 4-OH-OTA, 10-OH-OTA) OTA->OH_OTA Hydroxylation (CYP450)

Metabolic pathway of Ochratoxin C to Ochratoxin A and its subsequent metabolites.

Table 1: Key Metabolites of Ochratoxin C

PrecursorMetaboliteMetabolic ProcessKey Characteristics
Ochratoxin C Ochratoxin A (OTA)De-esterificationPrimary toxic metabolite; nephrotoxic, immunotoxic, carcinogenic.[1][5][7]
Ochratoxin AOchratoxin α (OTα)HydrolysisCleavage of the peptide bond; considered less toxic than OTA.[10][11]
Ochratoxin A4R-hydroxyochratoxin AHydroxylationMajor hydroxylated product in rodents.[1]
Ochratoxin A10-hydroxyochratoxin AHydroxylationFound in rabbits.[1]
Ochratoxin AOchratoxin B (OTB)DechlorinationNon-chlorinated analogue of OTA; less toxic.[10]

Toxicological Properties

The toxicity of Ochratoxin C is intrinsically linked to its metabolite, Ochratoxin A. The primary target organ is the kidney, though detrimental effects are also observed in the immune and hepatic systems.[9][12][13]

Mechanism of Action

The molecular mechanisms underlying the toxicity of the active metabolite OTA are multifaceted and involve several key cellular disruptions:

  • Inhibition of Protein Synthesis: OTA competitively inhibits phenylalanyl-tRNA synthetase, disrupting protein synthesis. This is a primary mechanism contributing to its cytotoxicity.[14]

  • Induction of Oxidative Stress: OTA exposure leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation and damage to cellular macromolecules, including DNA.[14][15] This oxidative damage is a significant factor in its nephrotoxic and carcinogenic effects.

  • Genotoxicity and DNA Adduct Formation: OTA and its metabolites can form covalent adducts with DNA, leading to DNA damage, mutations, and potentially cancer.[14] The International Agency for Research on Cancer (IARC) has classified OTA as a possible human carcinogen (Group 2B).[9]

  • Apoptosis and Cell Cycle Arrest: OTA has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cell lines, contributing to its tissue-damaging effects.[13]

  • Disruption of Signaling Pathways: OTA can modulate critical intracellular signaling pathways, including the MAPK (p38, ERK1/2) signaling cascades, which are involved in cellular stress responses, proliferation, and apoptosis.[11][13][16]

OTA Signaling Pathway OTA Ochratoxin A (OTA) (from OTC) ROS ↑ Reactive Oxygen Species (ROS) OTA->ROS Protein_Syn Inhibition of Protein Synthesis OTA->Protein_Syn MAPK MAPK Pathway (p38, ERK1/2) ROS->MAPK DNA_Damage DNA Damage & Adduct Formation ROS->DNA_Damage Apoptosis Apoptosis & Cell Cycle Arrest MAPK->Apoptosis Protein_Syn->Apoptosis DNA_Damage->Apoptosis Toxicity Nephrotoxicity, Immunotoxicity, Carcinogenicity Apoptosis->Toxicity

Key signaling events in Ochratoxin A-induced cellular toxicity.
Target Organ Toxicity

  • Nephrotoxicity: The kidney is the primary target organ for OTA.[12][13] Chronic exposure is linked to renal damage, characterized by the impairment of proximal tubule function and, in severe cases, interstitial nephritis and renal tumors.[9][12] It is considered a potential etiological agent in human diseases like Balkan Endemic Nephropathy (BEN).[9]

  • Immunotoxicity: Both OTA and OTC have demonstrated potent immunomodulatory effects.[4][9] Studies on the human monocytic cell line THP-1 have shown that OTC can suppress metabolic activity, proliferation, and phagocytosis at low concentrations.[4] In some cases, OTC exhibited stronger suppressive effects on immune cell functions than OTA itself.[4] In animals, OTA exposure can lead to a reduction in the size of immune organs like the thymus and spleen.[9]

  • Hepatotoxicity, Neurotoxicity, and Carcinogenicity: Besides the kidneys, the liver is also a target for OTA toxicity. Neurotoxic and teratogenic effects have also been documented in animal studies.[17] The genotoxic properties of OTA underpin its classification as a potential human carcinogen.[17]

Quantitative Toxicological Data

The following table summarizes the available quantitative data on the toxicity of Ochratoxin C.

Table 2: Quantitative Toxicity Data for Ochratoxin C

Assay TypeSpecies / Cell LineValueReference(s)
LD50 (Lethal Dose, 50%)Day-old chicks216 µ g/animal [1][18]
LD50 (10-day, intraperitoneal)Rainbow Trout3.0 mg/kg bw[18]
IC50 (Inhibitory Conc., 50%)HeLa S3 cells9 µM[1]
IC50 (Proliferation)THP-1 monocytes126 ng/mL[19]
IC50 (Differentiation)THP-1 monocytes91 ng/mL[19]
LC50 (Lethal Conc., 50%)Zebrafish embryos0.32 nM[19]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Ochratoxin C.

In Vivo Conversion of OTC to OTA in Rats

This protocol is based on the methodology used to demonstrate the biotransformation of OTC.[2][5][7]

  • Animal Model: Male Wistar rats.

  • Test Substance Preparation: Dissolve Ochratoxin C and Ochratoxin A in a suitable vehicle such as corn oil or an aqueous solution of sodium bicarbonate.

  • Administration:

    • Oral: Administer a defined dose of OTC or an equimolar amount of OTA to rats via oral gavage.

    • Intravenous: Administer a defined dose of OTC via injection into the tail vein.

  • Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 90, 120, 240 minutes) post-administration into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Analysis: Extract ochratoxins from the plasma and quantify the concentration of OTA using HPLC with fluorescence detection (see Protocol 4.2).

  • Data Analysis: Plot the plasma concentration of OTA versus time for each administration route to determine the rate and extent of conversion.

In Vivo Conversion Workflow start Start prep Prepare OTC/OTA in Vehicle start->prep admin Administer to Rats (Oral or IV) prep->admin sampling Collect Blood Samples at Time Intervals admin->sampling plasma Separate Plasma via Centrifugation sampling->plasma hplc Extract & Quantify OTA using HPLC-FLD plasma->hplc analysis Plot Concentration vs. Time hplc->analysis end End analysis->end

Workflow for studying the in vivo conversion of Ochratoxin C to Ochratoxin A.
HPLC-FLD Analysis of Ochratoxins in Biological Samples

This protocol outlines a general method for the extraction and quantification of ochratoxins from plasma or tissue homogenates.[1][20][21][22][23]

  • Sample Preparation:

    • Plasma: Use plasma directly.

    • Tissues: Homogenize a known weight of tissue (e.g., kidney, liver) in a suitable buffer.

  • Extraction:

    • To 50 µL of the sample (plasma or homogenate), add an acidified organic solvent (e.g., 2.5 µL of acetonitrile (B52724) with 0.4% formic acid).[1]

    • Vortex vigorously for 1-2 minutes to precipitate proteins and extract the toxins.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitate.

  • Clean-up (Optional but Recommended):

    • For complex matrices, pass the supernatant through an immunoaffinity column (IAC) specific for ochratoxins to remove interfering substances.

    • Wash the column according to the manufacturer's instructions.

    • Elute the ochratoxins with methanol.

  • Final Preparation:

    • Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • HPLC-FLD Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm, 150 mm x 4.6 mm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acetic or formic acid (e.g., acetonitrile:water:acetic acid, 50:49:1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation wavelength at ~333 nm and emission wavelength at ~460 nm.

  • Quantification: Compare the peak area of the sample to a standard curve prepared with known concentrations of OTA and/or OTC.

HPLC-FLD Workflow start Start: Plasma or Tissue Homogenate extract Add Acidified Acetonitrile, Vortex, and Centrifuge start->extract cleanup Optional: Immunoaffinity Column (IAC) Clean-up extract->cleanup dry Evaporate Supernatant to Dryness cleanup->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC System reconstitute->inject detect Fluorescence Detection (Ex: 333nm, Em: 460nm) inject->detect quantify Quantify against Standard Curve detect->quantify end End quantify->end Immunotoxicity Workflow start Start: Culture THP-1 Cells seed Seed Cells into Multi-well Plates start->seed expose Expose Cells to Various OTC Concentrations seed->expose incubate Incubate for 24-72 hours expose->incubate assess Assess Endpoints incubate->assess viability Cell Viability (e.g., PI Staining) assess->viability function Cell Function (Phagocytosis, Cytokines) assess->function end End: Data Analysis viability->end function->end Comet Assay Workflow start Start: Single-Cell Suspension embed Embed Cells in Low-Melt Agarose on Slide start->embed lyse Cell Lysis (High Salt + Detergent) embed->lyse unwind Alkaline Unwinding (pH > 13) lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis stain Neutralize and Stain with Fluorescent Dye electrophoresis->stain visualize Visualize & Score Comets (Fluorescence Microscopy) stain->visualize end End visualize->end

References

The Architecture of a Mycotoxin: An In-depth Technical Guide to the Biosynthesis of Ochratoxins in Aspergillus and Penicillium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxins, a group of mycotoxins produced by several species of Aspergillus and Penicillium, are a significant concern for food safety and public health worldwide. Ochratoxin A (OTA) is the most prevalent and toxic member of this family, exhibiting nephrotoxic, immunotoxic, teratogenic, and carcinogenic properties.[1][2][3] Structurally, OTA is composed of a dihydroisocoumarin moiety linked via an amide bond to L-phenylalanine.[1][4] This guide provides a comprehensive technical overview of the intricate biosynthetic pathways of ochratoxins, the genetics and enzymatic machinery involved, and the complex regulatory networks that govern their production in key fungal species.

The Core Biosynthetic Pathway

The biosynthesis of ochratoxin A is a hybrid pathway that combines polyketide and non-ribosomal peptide synthesis. The core of the OTA molecule, a dihydroisocoumarin ring, is synthesized via the polyketide pathway, while the L-phenylalanine residue is incorporated by a non-ribosomal peptide synthetase.

The key steps in the biosynthesis of OTA are as follows:

  • Polyketide Chain Assembly: The process is initiated by a polyketide synthase (PKS), which catalyzes the condensation of one acetyl-CoA starter unit with four malonyl-CoA extender units to form a pentaketide (B10854585) backbone.[2][5]

  • Cyclization: A putative cyclase is believed to be involved in the cyclization of the polyketide chain to form the isocoumarin (B1212949) ring of ochratoxin β (7-carboxy-methyl-mellein).[6]

  • Peptide Bond Formation: A non-ribosomal peptide synthetase (NRPS) activates and ligates L-phenylalanine to the isocoumarin intermediate, forming ochratoxin B (OTB).[6][7]

  • Halogenation: In the final step, a dedicated halogenase enzyme catalyzes the chlorination of OTB at the C5 position of the dihydroisocoumarin ring to produce the final toxic product, ochratoxin A.[8]

The Ochratoxin Biosynthetic Gene Cluster

The genes responsible for OTA biosynthesis are organized in a conserved gene cluster in both Aspergillus and Penicillium species.[4][9] The core cluster typically spans 19 to 24 kbp and contains five key genes.[9]

GeneEncoded ProteinPutative Function in OTA Biosynthesis
otaA (otapks)Polyketide Synthase (PKS)Catalyzes the formation of the pentaketide backbone.[5]
otaB (otanrps)Non-Ribosomal Peptide Synthetase (NRPS)Activates and couples L-phenylalanine to the isocoumarin moiety.[7]
otaC (ota_hal)HalogenaseCatalyzes the chlorination of OTB to form OTA.[6][8]
otaD (ota_p450)Cytochrome P450 MonooxygenaseBelieved to be involved in the modification of the polyketide intermediate.[4][10]
otaR (ota_bzip)bZIP Transcription FactorA pathway-specific positive regulator of the OTA gene cluster.[4]
otaYPutative CyclaseMay be involved in the cyclization of the polyketide chain.[9][11]

Quantitative Data on Ochratoxin A Production

The production of OTA is highly variable among different fungal species and is influenced by environmental conditions and the growth substrate.

Table 1: Comparative Production of Ochratoxin A by Aspergillus and Penicillium Species on Different Media.

Fungal SpeciesMediumMaximum OTA Production (ppm)Day of Maximum Production
Aspergillus ochraceusYeast Extract Sucrose (YES)6.2323
Coffee8.0919
Cocoa2.2911
Aspergillus nigerYeast Extract Sucrose (YES)3.1222
Coffee3.6015
Cocoa3.1023
Penicillium nordicumYeast Extract Sucrose (YES)8.167
Coffee8.9619
Cocoa0.8412
(Data sourced from a comparative study on OTA production)[2]

Table 2: Kinetics of Ochratoxin A Production by Various Aspergillus Species.

Fungal SpeciesIncubation Time (days)OTA Concentration (ng/mL)
Aspergillus albertensis7-105 x 10^5
Aspergillus melleus7-10-
Other Aspergillus isolates7-1030 - 5 x 10^5
(Data represents the range of OTA production observed after 7-10 days of incubation)[12]

Regulatory Networks Controlling Ochratoxin Biosynthesis

The expression of the OTA gene cluster is tightly regulated by a complex network of global and pathway-specific factors, including environmental cues like light, pH, nutrient availability, and osmotic stress.

The Velvet Complex: A Light-Sensing Regulator

The Velvet complex, a trimeric protein complex consisting of VeA, VelB, and LaeA, is a key global regulator of secondary metabolism in fungi, linking it to light signals and development.[6][13] In the dark, VeA translocates to the nucleus, where it interacts with VelB and the master regulator LaeA to activate the expression of secondary metabolite gene clusters, including the OTA cluster.[14][15]

Velvet_Complex_Regulation Figure 1. The Velvet Complex Signaling Pathway. cluster_nucleus Nucleus Light Light VeA_cyto VeA Light->VeA_cyto retains in cytoplasm Dark Darkness VeA_VelB_cyto VeA-VelB Complex Dark->VeA_VelB_cyto promotes complex formation VeA_cyto->VeA_VelB_cyto VelB_cyto VelB VelB_cyto->VeA_VelB_cyto KapA Importin α (KapA) VeA_VelB_cyto->KapA binds for import VeA_VelB_nucl VeA-VelB Complex KapA->VeA_VelB_nucl translocates to nucleus Nucleus Nucleus Velvet_Complex Velvet Complex (VeA-VelB-LaeA) VeA_VelB_nucl->Velvet_Complex LaeA LaeA LaeA->Velvet_Complex OTA_cluster Ochratoxin Gene Cluster Velvet_Complex->OTA_cluster activates transcription OTA_production Ochratoxin A Biosynthesis OTA_cluster->OTA_production leads to

Caption: Figure 1. The Velvet Complex Signaling Pathway.

The HOG Pathway: Responding to Osmotic Stress

The High Osmolarity Glycerol (HOG) pathway is a conserved MAP kinase signaling cascade that allows fungi to adapt to osmotic stress. In Penicillium species, osmotic stress, such as high NaCl concentrations, activates the HOG pathway, leading to the phosphorylation of the Hog1 MAP kinase.[16][17] This, in turn, correlates with an increase in OTA production, suggesting that OTA may play a role in osmo-adaptation in these species.[16] Interestingly, this correlation is not observed in Aspergillus carbonarius, where HOG activation by NaCl does not lead to increased OTA biosynthesis.[16][17]

HOG_Pathway_Regulation Figure 2. The HOG Pathway and its differential impact on OTA biosynthesis. cluster_penicillium Penicillium cluster_aspergillus Aspergillus carbonarius Osmotic_Stress Osmotic Stress (e.g., high NaCl) HOG_cascade HOG MAP Kinase Cascade Osmotic_Stress->HOG_cascade activates Hog1 Hog1 HOG_cascade->Hog1 phosphorylates Hog1_P Phosphorylated Hog1 OTA_cluster_P Ochratoxin Gene Cluster Hog1_P->OTA_cluster_P activates transcription OTA_cluster_A Ochratoxin Gene Cluster Hog1_P->OTA_cluster_A does not activate transcription Penicillium In Penicillium species Aspergillus In Aspergillus carbonarius OTA_production_P Increased Ochratoxin A Biosynthesis OTA_cluster_P->OTA_production_P OTA_production_A No Increase in Ochratoxin A Biosynthesis OTA_cluster_A->OTA_production_A

Caption: Figure 2. The HOG Pathway and its differential impact on OTA biosynthesis.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying ochratoxin biosynthesis.

Gene Knockout via Homologous Recombination

This protocol is essential for functional characterization of the OTA biosynthetic genes. An efficient gene targeting system can be established by disrupting the non-homologous end joining (NHEJ) pathway (e.g., by deleting the ku70 or lig4 genes).[18]

Gene_Knockout_Workflow Figure 3. General Workflow for Gene Knockout. Start Start: Identify Target Gene (e.g., otaA) Flanks Amplify 5' and 3' Flanking Regions of Target Gene Start->Flanks Construct Construct Gene Knockout Cassette Transformation Protoplast Transformation Construct->Transformation Flanks->Construct Marker Selectable Marker (e.g., pyrG, hygB) Marker->Construct Selection Select Transformants on Appropriate Medium Transformation->Selection Verification Verify Gene Deletion (PCR, Southern Blot) Selection->Verification Analysis Phenotypic Analysis of Mutant Verification->Analysis OTA_analysis Analyze OTA Production (HPLC, LC-MS/MS) Analysis->OTA_analysis End End: Functional Characterization of Target Gene Analysis->End

Caption: Figure 3. General Workflow for Gene Knockout.

Methodology Outline:

  • Construct the Knockout Cassette:

    • Amplify ~1.5 kb regions homologous to the 5' and 3' flanking regions of the target gene.

    • Amplify a selectable marker gene (e.g., pyrG for uridine (B1682114) auxotrophy, or a resistance gene like hygB).

    • Fuse the three fragments (5' flank - marker - 3' flank) using fusion PCR or Gibson assembly.

  • Fungal Transformation:

    • Prepare fungal protoplasts from young mycelium using cell wall-degrading enzymes.

    • Transform the protoplasts with the knockout cassette using PEG-mediated transformation.

  • Selection and Verification:

    • Plate the transformed protoplasts on a selective medium (e.g., medium lacking uridine for pyrG selection, or medium containing hygromycin B for hygB selection).

    • Isolate genomic DNA from putative transformants and confirm the homologous recombination event by PCR and/or Southern blotting.

  • Phenotypic Analysis:

    • Culture the confirmed knockout mutants and the wild-type strain under OTA-permissive conditions.

    • Extract and quantify OTA production to confirm the role of the deleted gene in the biosynthetic pathway.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the transcript levels of the OTA biosynthetic genes under different conditions.[10][11]

Methodology Outline:

  • Fungal Culture and RNA Extraction:

    • Grow the fungal strain under conditions of interest (e.g., OTA-permissive vs. non-permissive).

    • Harvest mycelium, freeze in liquid nitrogen, and grind to a fine powder.

    • Extract total RNA using a commercial kit and treat with DNase to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR:

    • Design primers specific to the target OTA biosynthetic genes and a reference gene (e.g., β-tubulin) for normalization.

    • Perform the qPCR reaction using a SYBR Green or probe-based assay on a real-time PCR system.

    • Typical cycling conditions: initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 55-60°C, and extension at 72°C.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[11]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for OTA Quantification

HPLC-MS/MS is a highly sensitive and specific method for the detection and quantification of OTA in complex matrices.[19]

Methodology Outline:

  • Sample Extraction:

    • Extract OTA from the sample matrix (e.g., culture filtrate, food sample) with a suitable solvent, often a mixture of an organic solvent (e.g., acetonitrile (B52724), ethyl acetate) and an aqueous acidic solution.[19]

  • Clean-up:

    • Clean up the crude extract to remove interfering compounds using immunoaffinity columns or solid-phase extraction (SPE).

  • HPLC Separation:

    • Inject the cleaned-up extract onto a reverse-phase HPLC column (e.g., C18).

    • Elute OTA using an isocratic or gradient mobile phase, typically consisting of a mixture of acetonitrile and acidified water (e.g., with formic or acetic acid).[19][20]

  • MS/MS Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source, often in negative ion mode.[19]

    • Monitor the transition of the precursor ion to one or more product ions in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The monitored transition for OTA is often m/z 402 to its fragment ions.[19]

  • Quantification:

    • Quantify OTA by comparing the peak area to a calibration curve prepared with OTA standards. The use of a stable isotope-labeled internal standard ([13C]-OTA or [2H5]-OTA) is recommended for the most accurate quantification.[21]

Conclusion

The biosynthesis of ochratoxins in Aspergillus and Penicillium is a complex, multi-step process involving a conserved gene cluster and a sophisticated regulatory network. Understanding the molecular intricacies of this pathway is crucial for developing effective strategies to mitigate ochratoxin contamination in food and feed. This guide provides a foundational understanding of the core biosynthetic machinery, its regulation, and the key experimental approaches used to study it, serving as a valuable resource for researchers and professionals in mycotoxin research and drug development. Further investigation into the specific interactions of regulatory proteins with the OTA gene cluster and the precise biochemical functions of all cluster enzymes will continue to illuminate this important area of mycology.

References

A Technical Guide to 3-Epi-Ochratoxin C-d5: Application in Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Epi-Ochratoxin C-d5, a crucial internal standard for the accurate quantification of ochratoxins and other mycotoxins in various matrices. This document details its suppliers, purchasing information, and a comprehensive experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Furthermore, it illustrates the metabolic fate of its parent compound, Ochratoxin A, and the analytical workflow.

Introduction to this compound

This compound is the deuterated form of 3-Epi-Ochratoxin C, which is an epimer of Ochratoxin C. Ochratoxin C itself is the ethyl ester of Ochratoxin A, a mycotoxin produced by several species of Aspergillus and Penicillium fungi. Due to its structural similarity and isotopic labeling, this compound serves as an ideal internal standard for stable isotope dilution assays (SIDA). The use of such standards is critical for correcting matrix effects and variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision in quantitative studies.[1] Its primary application lies in the analytical and pharmacokinetic research of mycotoxins, particularly in complex food and biological matrices.[2]

Supplier and Purchasing Information

A variety of chemical suppliers offer this compound and related isotopically labeled mycotoxin standards. Researchers should inquire with the suppliers for the most current pricing and availability.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Santa Cruz Biotechnology This compoundsc-219446C₂₂H₁₇D₅ClNO₆436.9Biochemical for research.[3]
Veeprho This compoundDVE001727C₂₂H₁₇D₅ClNO₆436.90High-quality reference standard.[2]
MedChemExpress This compoundHY-W765059Not SpecifiedNot SpecifiedDeuterium labeled 3-Epi-Ochratoxin C.[4]
LGC Standards This compoundTRC-O148517-0.25MGNot SpecifiedNot SpecifiedCertified reference material.[5]
Pribolab Pribolab®3-Epi-Ochratoxin C(10ug/mL) in MethanolHWSTD#5064Not SpecifiedNot SpecifiedProvided as a solution.[6]
ASCA GmbH Ochratoxin C-(phenyl-d5)20164C₂₂H₁₇ClD₅NO₆Not SpecifiedStable isotope labeled standard.[7]

Experimental Protocol: Multi-Mycotoxin Analysis in Food Matrices using LC-MS/MS

This protocol is adapted from established methods for mycotoxin analysis using a deuterated internal standard and provides a framework for the quantification of ochratoxins and other mycotoxins in complex matrices such as spices.[1]

Materials and Reagents
  • This compound (or other suitable deuterated ochratoxin standard, e.g., Ochratoxin A-d5)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Syringe filters (0.22 µm)

Sample Preparation (QuEChERS-based Extraction)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for sample preparation.[1]

  • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate amount of the this compound internal standard solution.

  • Allow the sample to stand for 10 minutes to ensure interaction between the internal standard and the sample matrix.[1]

  • Add 10 mL of distilled water and vortex for 1 minute.[1]

  • Add 10 mL of acetonitrile containing 1% formic acid and vortex vigorously for 15 minutes.[1]

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[1]

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.[1]

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.[1]

  • Collect the supernatant (acetonitrile layer).

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Instrumentation : A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[1]

  • LC Parameters :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase A : Water with 0.1% Formic Acid

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid

    • Gradient : A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute the mycotoxins, followed by a re-equilibration step. The exact gradient should be optimized for the specific analytes and column.

    • Flow Rate : 0.3 - 0.5 mL/min

    • Injection Volume : 5 - 10 µL

  • MS/MS Parameters :

    • Ionization Mode : Electrospray Ionization (ESI), typically in positive mode for ochratoxins.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions : Specific precursor and product ion transitions for each target mycotoxin and for this compound must be determined and optimized on the specific instrument.

Data Analysis

Quantification is performed by calculating the peak area ratio of the target mycotoxin to the this compound internal standard. A calibration curve is constructed using standards of the target mycotoxins with a constant concentration of the internal standard.

Visualizing Key Processes

To aid in the understanding of the scientific context and the analytical procedure, the following diagrams are provided.

Ochratoxin_A_Metabolism OTA Ochratoxin A (OTA) Hydrolysis Hydrolysis (e.g., Carboxypeptidase A) OTA->Hydrolysis Hydroxylation Hydroxylation (CYP450 enzymes) OTA->Hydroxylation Conjugation Conjugation OTA->Conjugation OT_alpha Ochratoxin α (OTα) (Less toxic) Hydrolysis->OT_alpha Phenylalanine L-β-Phenylalanine Hydrolysis->Phenylalanine OH_OTA 4-Hydroxy-Ochratoxin A (4-OH-OTA) Hydroxylation->OH_OTA Conjugates Glucuronide/Sulfate Conjugates Conjugation->Conjugates

Metabolic pathways of Ochratoxin A.

Mycotoxin_Analysis_Workflow Sample 1. Sample Collection (e.g., Spices) Spiking 2. Spiking with This compound Sample->Spiking Extraction 3. QuEChERS Extraction (Acetonitrile, Salts) Spiking->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Filtration 5. Supernatant Filtration Centrifugation->Filtration LC_MSMS 6. LC-MS/MS Analysis Filtration->LC_MSMS Data_Analysis 7. Data Analysis (Quantification) LC_MSMS->Data_Analysis

Experimental workflow for mycotoxin analysis.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists in the field of mycotoxin analysis. Its use as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of mycotoxins in a wide range of challenging matrices. The experimental protocol and workflow provided in this guide offer a solid foundation for the development and implementation of reliable analytical methods to ensure food safety and support toxicological research.

References

Methodological & Application

Application Note and Protocol for the Quantification of Ochratoxin C in Food Matrices using 3-Epi-Ochratoxin C-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ochratoxins are mycotoxins produced by several species of Aspergillus and Penicillium fungi, and they are common contaminants in a variety of food commodities. Ochratoxin C (OTC) is the ethyl ester of Ochratoxin A (OTA) and is considered a significant metabolite.[1][2][3] The monitoring of Ochratoxin C levels in food is crucial for ensuring consumer safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and accuracy.[4]

The use of stable isotope-labeled internal standards is a widely accepted practice to correct for matrix effects and variations during sample preparation and analysis, leading to more accurate and reliable quantification.[5][6][7][8] This application note provides a detailed protocol for the determination of Ochratoxin C in food matrices using 3-Epi-Ochratoxin C-d5 as an internal standard. While specific application notes for this compound are not widely available, this protocol is based on established methods for mycotoxin analysis and the principles of stable isotope dilution assays.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Homogenized Sample Spike Spike with this compound Sample->Spike Extract Add Extraction Solvent (Acetonitrile/Water/Formic Acid) Spike->Extract Vortex Vortex Mix Extract->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Cleanup Supernatant Cleanup (d-SPE) Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Ochratoxin C Calibrate->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of Ochratoxin C.

Experimental Protocols

1. Materials and Reagents

  • Ochratoxin C (OTC) certified reference standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), 98% or higher purity

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 0.22 µm syringe filters

2. Standard Solution Preparation

  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of Ochratoxin C and this compound in methanol.

  • Intermediate Solutions (1 µg/mL): Prepare intermediate solutions by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate solution of Ochratoxin C with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 0.1 to 50 ng/mL. Spike each calibration standard with the this compound internal standard to a final concentration of 5 ng/mL.

3. Sample Preparation (Modified QuEChERS)

  • Weigh 2.0 g of the homogenized food sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 100 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to the sample.

  • Add 10 mL of extraction solvent (acetonitrile with 1% formic acid).

  • Vortex vigorously for 15 minutes.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Transfer 1 mL of the supernatant into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System UHPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 350 °C
Ion Spray Voltage +4500 V
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for Ochratoxin C and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Ochratoxin C432.1239.1211.125
This compound437.1244.1216.125

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation and Performance Characteristics

The following tables represent the expected performance characteristics of this method based on similar mycotoxin analyses.

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantitation (LOQ)0.5 µg/kg
Accuracy (Recovery)85-110%
Precision (RSD)< 15%

Table 3: Recovery and Precision in Spiked Food Matrices

MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
Cereal Flour 1.095.28.5
5.098.76.2
20.0101.55.1
Coffee Beans 1.092.810.2
5.096.17.8
20.099.36.5
Grape Juice 1.089.512.1
5.094.29.3
20.097.87.1

Signaling Pathway

While Ochratoxin C is a metabolite of Ochratoxin A, a detailed and distinct signaling pathway for Ochratoxin C is not as extensively documented. The toxicity of Ochratoxin A is known to involve the induction of oxidative stress, DNA damage, and apoptosis. It is plausible that Ochratoxin C may share some of these mechanisms of toxicity.

G OTC Ochratoxin C Cell Cellular Uptake OTC->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Postulated toxicological pathway of Ochratoxin C.

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of Ochratoxin C in various food matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix-induced signal suppression or enhancement and variability in sample preparation. The described protocol, including a modified QuEChERS sample preparation and optimized LC-MS/MS conditions, is suitable for routine monitoring of Ochratoxin C to ensure food safety and compliance with regulatory limits.

References

Application Note & Protocol: Quantitative Analysis of Ochratoxin C in Wine by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC), the ethyl ester of Ochratoxin A (OTA), is a mycotoxin that can be found in various food commodities, including wine.[1] Due to the toxicological significance of ochratoxins, sensitive and accurate analytical methods are required for their detection and quantification. Isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the precise quantification of mycotoxins. This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. The use of an internal standard that co-elutes with the analyte allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.

This application note provides a detailed protocol for the quantitative analysis of Ochratoxin C in wine samples using an isotope dilution LC-MS/MS method. The protocol includes procedures for sample preparation, preparation of calibration standards, and specific LC-MS/MS parameters.

Experimental Protocols

Materials and Reagents
  • Ochratoxin C (native standard)

  • ¹³C₂₀-Ochratoxin C (internal standard) (Commercially available from suppliers such as Cayman Chemical)[2]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Immunoaffinity columns (IAC) for ochratoxins

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas for evaporation

Preparation of Standard Solutions

2.2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 1 mg of native Ochratoxin C and ¹³C₂₀-Ochratoxin C into separate volumetric flasks.

  • Dissolve in acetonitrile to a final concentration of 1 mg/mL.

  • Store stock solutions at -20°C in amber vials.

2.2.2. Working Standard Solutions

  • Prepare a series of working standard solutions of native Ochratoxin C by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare a working internal standard solution of ¹³C₂₀-Ochratoxin C at a concentration of 100 ng/mL by diluting the stock solution with the same solvent mixture.

2.2.3. Calibration Curve Standards

  • Prepare a series of calibration standards by spiking appropriate amounts of the native Ochratoxin C working solutions into a blank wine matrix extract.

  • Add a constant amount of the ¹³C₂₀-Ochratoxin C internal standard working solution to each calibration standard.

  • The final concentrations of the calibration curve should bracket the expected concentration range of Ochratoxin C in the wine samples. A typical calibration curve might range from 0.1 to 50 ng/mL.

Sample Preparation
  • Wine Sample Dilution: Dilute 10 mL of the wine sample with 10 mL of PBS (pH 7.4).

  • Internal Standard Spiking: Add a known amount of the ¹³C₂₀-Ochratoxin C internal standard working solution to the diluted wine sample.

  • Immunoaffinity Column Cleanup:

    • Pass the spiked and diluted wine sample through an ochratoxin-specific immunoaffinity column at a flow rate of approximately 1-2 mL/min.

    • Wash the column with 10 mL of water to remove interfering matrix components.

    • Elute the Ochratoxin C and the internal standard from the column with 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

    • Vortex the sample to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.4.1. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. A typical gradient could be:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

2.4.2. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ions for Ochratoxin C and its ¹³C-labeled internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer. The molecular formula for Ochratoxin C is C₂₂H₂₂ClNO₆, with a molecular weight of 431.9 g/mol .[1]

    • Ochratoxin C (Native):

      • Precursor Ion (Q1): m/z 432.1

      • Product Ions (Q3): To be determined empirically, but likely fragments would involve the loss of the ethyl ester group and other characteristic fragments of the ochratoxin core.

    • ¹³C₂₀-Ochratoxin C (Internal Standard):

      • Precursor Ion (Q1): m/z 452.1 (assuming full incorporation of 20 ¹³C atoms)

      • Product Ions (Q3): To be determined empirically, corresponding to the fragments of the native analyte with a mass shift due to the ¹³C labeling.

  • Instrument Parameters: Optimize other parameters such as collision energy, declustering potential, and ion source temperature for maximum sensitivity.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Recovery (%)90-110%
Precision (%RSD)< 15%

This table should be populated with the results obtained from the method validation experiments.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis wine_sample Wine Sample (10 mL) dilution Dilute with PBS (1:1) wine_sample->dilution spiking Spike with ¹³C₂₀-OTC Internal Standard dilution->spiking iac Immunoaffinity Column Cleanup spiking->iac elution Elute with Methanol iac->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcmsms LC-MS/MS Analysis (MRM Mode) reconstitution->lcmsms data_processing Data Processing and Quantification lcmsms->data_processing

Caption: Experimental workflow for the quantitative analysis of Ochratoxin C in wine.

Isotope Dilution Principle

isotope_dilution cluster_sample Wine Sample cluster_standard Internal Standard cluster_mixture Analysis Mixture cluster_detection LC-MS/MS Detection cluster_quantification Quantification Analyte Ochratoxin C (Unknown Amount) Mixture Analyte + IS Analyte->Mixture IS ¹³C₂₀-Ochratoxin C (Known Amount) IS->Mixture Detection Measure Peak Area Ratio (Analyte / IS) Mixture->Detection Quant Calculate Original Analyte Concentration Detection->Quant

Caption: Principle of isotope dilution for accurate quantification.

References

Application Note: Multi-Mycotoxin Analysis in Spices Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spices are integral to global cuisines and traditional medicine, but they are susceptible to fungal contamination and subsequent mycotoxin production under favorable conditions of temperature and humidity.[1] Mycotoxins, toxic secondary metabolites produced by fungi, pose significant health risks to humans and animals.[2] Regulatory bodies worldwide have established stringent maximum permissible levels for various mycotoxins in foodstuffs, including spices, to safeguard public health.[3][4]

The complex nature of spice matrices, which are rich in essential oils, pigments, and other interfering substances, presents significant analytical challenges for the accurate determination of mycotoxins.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and capacity for simultaneous detection of multiple analytes.[2] To counteract matrix effects and variations during sample preparation and instrumental analysis, the use of isotopically labeled internal standards, such as deuterated compounds, is crucial for achieving accurate and precise quantification.[5][6]

This application note provides a detailed protocol for the simultaneous determination of multiple mycotoxins in various spice matrices using a robust LC-MS/MS method that incorporates a deuterated internal standard to ensure data reliability.

Experimental Workflow

The overall experimental workflow for the multi-mycotoxin analysis in spices is depicted in the following diagram.

Multi-Mycotoxin Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output sample Spice Sample homogenize Homogenization sample->homogenize weigh Weigh 2-5 g of Sample homogenize->weigh add_is Spike with Deuterated Internal Standard (e.g., OTA-d5) weigh->add_is extraction Add Extraction Solvent (e.g., Acetonitrile (B52724) with 1% Formic Acid) add_is->extraction vortex Vortex Vigorously extraction->vortex salts Add QuEChERS Salts (e.g., MgSO4, NaCl) vortex->salts centrifuge Centrifuge salts->centrifuge cleanup Supernatant Cleanup (e.g., Immunoaffinity Column or d-SPE) centrifuge->cleanup evaporate Evaporate and Reconstitute cleanup->evaporate lcms LC-MS/MS Analysis evaporate->lcms data_processing Data Processing and Quantification lcms->data_processing results Quantitative Results (µg/kg) data_processing->results

Caption: Experimental workflow for multi-mycotoxin analysis in spices.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique.[7]

  • Homogenization: Grind a representative portion of the spice sample to a fine powder.

  • Weighing: Accurately weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.[8]

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to all samples, calibrators, and quality control samples. For example, add 150 µL of a 100 µg/L Ochratoxin A-d5 (OTA-d5) solution.[8] Allow the sample to stand for 10 minutes.

  • Hydration: Add 10 mL of distilled water and vortex for 1 minute.[8]

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Vortex vigorously for 15 minutes.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[9] Immediately vortex for 1 minute to prevent the formation of agglomerates.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the upper acetonitrile layer to a clean tube for further cleanup.

Sample Cleanup (Immunoaffinity Column - IAC)

For complex matrices like spices, an additional cleanup step is often necessary to remove interfering components.[3][10]

  • Dilution: Dilute the supernatant from the QuEChERS extraction with a suitable buffer (e.g., phosphate-buffered saline, PBS) to ensure compatibility with the immunoaffinity column antibodies.

  • Column Application: Pass the diluted extract through a multi-mycotoxin immunoaffinity column at a slow, steady flow rate (e.g., 1-2 drops per second).[4] The antibodies in the column will specifically bind to the target mycotoxins.

  • Washing: Wash the column with PBS or water to remove unbound matrix components.[4]

  • Elution: Elute the mycotoxins from the column using an appropriate solvent, such as methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: An Agilent 1290 Infinity UHPLC coupled with an Agilent 6460 triple-quadrupole mass spectrometer with electrospray ionization can be used.[2]

  • Chromatographic Separation:

    • Column: A suitable column for multi-mycotoxin analysis (e.g., C18).[11]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Flow Rate: 0.3 - 0.5 mL/min.[2][12]

    • Injection Volume: 10 µL.

    • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the mycotoxins.[12]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes, depending on the mycotoxins.

    • Ion Source Parameters:

      • Capillary Voltage: +3500 V and -3500 V.[2]

      • Nebulizer Pressure: 40 psi.[2]

      • Drying Gas Temperature and Flow: 300°C and 11 L/min.[2]

      • Sheath Gas Temperature and Flow: 400°C and 11 L/min.[2]

    • Detection: Multiple Reaction Monitoring (MRM) mode, using at least two specific precursor-product ion transitions for each mycotoxin for quantification and confirmation.

Data Presentation

The following tables summarize the quantitative data, including method validation parameters for various mycotoxins in different spice matrices.

Table 1: Method Validation Parameters for Mycotoxins in Spices [2]

MycotoxinLinear Range (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
Aflatoxin B1 (AFB1)0.25–100.99892.55.80.080.25
Aflatoxin B2 (AFB2)0.25–100.99790.26.10.070.25
Aflatoxin G1 (AFG1)0.25–100.99995.14.90.080.25
Aflatoxin G2 (AFG2)0.25–100.99893.75.30.070.25
Ochratoxin A (OTA)0.25–100.99996.34.50.080.25
Zearalenone (ZEN)5–2000.99688.97.21.55.0

Data obtained from analysis in various spice samples (black pepper, red pepper, cumin, turmeric).[2]

Table 2: Recovery and Precision Data for Mycotoxins in Black Pepper and Chili Powder [11]

MycotoxinMatrixSpiking Level 1 (µg/kg)Recovery (%)RSD (%)Spiking Level 2 (µg/kg)Recovery (%)RSD (%)
Aflatoxins (B1, B2, G1, G2)
AFB1Black Pepper1.095.35.810.098.74.1
AFB1Chili Powder1.092.16.510.095.45.2
Ochratoxin A (OTA)
OTABlack Pepper2.098.24.520.0101.53.8
OTAChili Powder2.096.45.120.099.84.3
Fumonisins (FB1, FB2, FB3)
FB1Black Pepper20.089.77.2200.092.36.1
FB1Chili Powder20.085.48.1200.088.97.0
Deoxynivalenol (DON)
DONBlack Pepper20.091.56.8200.094.25.5
DONChili Powder20.088.17.5200.090.76.4
Zearalenone (ZEN)
ZENBlack Pepper6.093.66.260.096.84.9
ZENChili Powder6.090.27.160.093.55.8

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS-based sample preparation protocol and the use of a deuterated internal standard, provides a robust and reliable approach for the simultaneous quantification of multiple mycotoxins in challenging spice matrices. This method is suitable for routine monitoring to ensure compliance with regulatory limits and to safeguard consumer health. The use of stable isotope-labeled internal standards is critical for compensating for matrix effects and ensuring the high accuracy and precision required for regulatory enforcement and food safety assessment.[13]

References

Application Note: Preparation of Calibration Curves for Ochratoxin C using 3-Epi-Ochratoxin C-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ochratoxin C (OTC) is the ethyl ester of Ochratoxin A (OTA), a nephrotoxic and carcinogenic mycotoxin produced by several species of Aspergillus and Penicillium. Accurate quantification of mycotoxins in complex matrices such as food, feed, and biological samples is critical for ensuring safety and for toxicological research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for its high sensitivity and selectivity.[1]

The Stable Isotope Dilution Assay (SIDA) is considered the gold standard for quantitative analysis by LC-MS/MS.[2][3] This technique employs a stable, isotopically labeled version of the analyte as an internal standard (IS). 3-Epi-Ochratoxin C-d5 is a deuterated analog of an Ochratoxin C stereoisomer, making it an excellent internal standard. Because it is chemically and structurally almost identical to the native analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source.[4][5] This allows it to effectively compensate for variations during sample preparation and for matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.[6][7] This document provides a detailed protocol for preparing calibration curves for the quantification of Ochratoxin C using this compound as an internal standard.

Safety Precautions

Mycotoxins are toxic and carcinogenic. Always handle solid standards and concentrated solutions inside a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all contaminated materials and waste according to institutional and local regulations.

Experimental Protocols

1. Materials and Reagents

  • Analyte Standard: Ochratoxin C (OTC), solid or certified solution of known concentration.

  • Internal Standard: this compound (OTC-d5), solid or certified solution.

  • Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.

  • Additives: Formic acid (reagent grade or higher).

  • Equipment:

    • Analytical balance (4-5 decimal places).

    • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL).

    • Calibrated micropipettes.

    • Amber glass vials for storage.

    • Vortex mixer.

    • LC-MS/MS system with an electrospray ionization (ESI) source.

2. Preparation of Stock Solutions

Proper preparation of stock solutions is critical for accurate quantification. All preparations should be performed in a fume hood. It is recommended to allow standards and solvents to reach ambient temperature before use.

Table 1: Preparation of Primary Stock Solutions

Standard Action Solvent Final Concentration Storage
Ochratoxin C (Analyte) Accurately weigh ~1 mg of solid standard. Dissolve in the specified volume of solvent (e.g., 1 mL acetonitrile in a 1 mL volumetric flask). Acetonitrile 1000 µg/mL -20°C in amber vials

| This compound (IS) | Accurately weigh ~1 mg of solid standard. Dissolve in the specified volume of solvent (e.g., 1 mL acetonitrile in a 1 mL volumetric flask). | Acetonitrile | 1000 µg/mL | -20°C in amber vials |

Note: If starting with certified solutions, proceed to the next step. Record all weights and volumes meticulously.

3. Preparation of Working Solutions

Serial dilutions are performed to create intermediate and final working solutions for constructing the calibration curve.

Table 2: Preparation of Intermediate and Working Solutions

Solution Name Starting Solution Volume of Starting Solution Dilution Solvent Final Volume Final Concentration
OTC Intermediate Stock OTC Primary Stock (1000 µg/mL) 100 µL Acetonitrile 10 mL 10 µg/mL (10,000 ng/mL)
OTC Spiking Solution OTC Intermediate Stock (10 µg/mL) 100 µL 50% Acetonitrile in Water 10 mL 100 ng/mL

| OTC-d5 IS Working Solution | OTC-d5 Primary Stock (1000 µg/mL) | 10 µL | Acetonitrile | 10 mL | 1 µg/mL (1000 ng/mL) |

4. Preparation of Calibration Curve Standards

A calibration curve is constructed using a series of standards with decreasing concentrations of the analyte and a constant concentration of the internal standard.[8] The following protocol describes an 8-point solvent-based calibration curve. For complex samples, preparing matrix-matched calibration standards is highly recommended to better account for matrix effects.[9][10][11] This involves adding the spiking solutions to an extract of a blank, mycotoxin-free matrix.

Table 3: Preparation of an 8-Point Calibration Curve (Final Volume: 1 mL)

Standard Level Volume of OTC Spiking Solution (100 ng/mL) Volume of OTC-d5 IS Working Solution (1000 ng/mL) Volume of 50% Acetonitrile Final OTC Conc. (ng/mL) Final OTC-d5 Conc. (ng/mL)
Cal 1 0 µL (or blank solvent) 50 µL 950 µL 0 50
Cal 2 5 µL 50 µL 945 µL 0.5 50
Cal 3 10 µL 50 µL 940 µL 1.0 50
Cal 4 25 µL 50 µL 925 µL 2.5 50
Cal 5 50 µL 50 µL 900 µL 5.0 50
Cal 6 100 µL 50 µL 850 µL 10.0 50
Cal 7 250 µL 50 µL 700 µL 25.0 50

| Cal 8 | 500 µL | 50 µL | 450 µL | 50.0 | 50 |

5. LC-MS/MS Analysis

Instrumental conditions should be optimized for Ochratoxin C and its deuterated internal standard. The goal is to achieve good chromatographic separation and a stable signal.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A suitable gradient to ensure OTC and OTC-d5 co-elute and are separated from matrix interferences.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize precursor and product ions for both OTC and OTC-d5. At least two transitions should be monitored for each compound for confirmation. The most intense transition is used for quantification.

6. Data Analysis and Curve Construction

  • Integrate Peaks: Integrate the peak areas of the quantifier MRM transition for both Ochratoxin C and this compound in each calibration standard.

  • Calculate Ratios: Calculate the Peak Area Ratio (PAR) for each calibration level:

    • PAR = (Peak Area of Ochratoxin C) / (Peak Area of this compound)

  • Construct Curve: Plot the PAR (y-axis) against the known concentration of Ochratoxin C (x-axis).

  • Perform Regression: Apply a linear regression model, typically weighted by 1/x or 1/x², to the data points.

  • Evaluate: The calibration curve should have a coefficient of determination (R²) of ≥0.99 for acceptance.[9]

Visualized Workflow

G Workflow for Preparing an Ochratoxin C Calibration Curve cluster_0 Step 1: Stock Solutions cluster_1 Step 2: Working Solutions cluster_2 Step 3: Calibration Standards cluster_3 Step 4 & 5: Analysis Analyte_Stock Prepare Analyte Stock (Ochratoxin C) 1000 µg/mL Analyte_Working Create Analyte Spiking Solution (100 ng/mL) Analyte_Stock->Analyte_Working IS_Stock Prepare IS Stock (OTC-d5) 1000 µg/mL IS_Working Create IS Working Solution (1000 ng/mL) IS_Stock->IS_Working Cal_Standards Prepare 8-Point Calibration Curve (0.5 - 50 ng/mL OTC) (Constant 50 ng/mL OTC-d5) Analyte_Working->Cal_Standards IS_Working->Cal_Standards LCMS LC-MS/MS Analysis (MRM Mode) Cal_Standards->LCMS Data_Analysis Calculate Peak Area Ratios Plot Curve (Ratio vs. Conc.) Perform Linear Regression LCMS->Data_Analysis

Caption: Experimental workflow for preparing Ochratoxin C calibration standards.

References

Application Note: High-Resolution Mass Spectrometry Parameters for 3-Epi-Ochratoxin C-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed high-resolution mass spectrometry (HRMS) parameters and a comprehensive analytical protocol for the quantitative analysis of 3-Epi-Ochratoxin C-d5. This deuterated internal standard is crucial for the accurate quantification of its parent compound, 3-Epi-Ochratoxin C, a stereoisomer of the mycotoxin Ochratoxin C, in complex matrices. The methodologies outlined are applicable to various research and drug development settings where precise and reliable mycotoxin analysis is imperative.

Introduction

Ochratoxins are a group of mycotoxins produced by several species of Aspergillus and Penicillium fungi, known contaminants of various food commodities, including cereals, coffee, and wine. Their presence in the food chain poses a significant health risk to humans and animals due to their nephrotoxic, immunotoxic, and carcinogenic properties. Accurate quantification of these toxins is essential for food safety and toxicological studies.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry. They exhibit identical chemical and physical properties to the native analyte, ensuring they co-elute chromatographically and experience similar ionization and fragmentation efficiencies. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[1][2][3][4]

This application note details the optimized UPLC-HRMS/MS parameters for this compound and provides a robust protocol for its extraction from a cereal matrix, a common substrate for ochratoxin contamination.

Experimental Protocols

Sample Preparation: Extraction from Cereal Matrix

This protocol is adapted from established methods for mycotoxin extraction from complex food matrices.[5][6][7]

Materials:

  • Homogenized cereal sample (e.g., wheat, corn, oats)

  • This compound standard solution

  • Extraction Solvent: Acetonitrile/Water (80:20, v/v) with 0.1% formic acid

  • Centrifuge tubes (50 mL)

  • High-speed homogenizer or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

Procedure:

  • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Fortify the sample with a known concentration of this compound internal standard solution.

  • Add 20 mL of the extraction solvent to the tube.

  • Cap the tube and vortex vigorously for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.

  • Centrifuge the sample at 4000 x g for 10 minutes at room temperature.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

  • The sample is now ready for UPLC-HRMS analysis. For samples with expected high concentrations of interfering compounds, a solid-phase extraction (SPE) clean-up step may be beneficial.

UPLC-HRMS/MS Analysis

The following parameters are recommended for a Thermo Scientific™ Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer, but can be adapted for other high-resolution mass spectrometers.

Table 1: UPLC Parameters

ParameterValue
Column Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B

Table 2: High-Resolution Mass Spectrometry Parameters

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Capillary Voltage 3.5 kV
Capillary Temperature 320 °C
Sheath Gas Flow Rate 40 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Full MS Scan Range m/z 100-1000
Resolution (Full MS) 70,000 FWHM
AGC Target (Full MS) 1e6
Maximum IT (Full MS) 100 ms
dd-MS² (TopN) 5
Resolution (dd-MS²) 17,500 FWHM
AGC Target (dd-MS²) 1e5
Maximum IT (dd-MS²) 50 ms
Isolation Window 2.0 m/z
Collision Energy Stepped NCE: 15, 25, 40 eV

Data Presentation

Table 3: Mass Spectrometric Data for this compound

AnalytePrecursor Ion (m/z) [M+H]⁺Key Fragment Ions (m/z)
This compound437.1641258.0423, 212.0317, 167.0056

Note: The exact masses are calculated based on the chemical formula of this compound (C₂₂H₁₈D₅ClNO₆). The fragment ions are proposed based on the known fragmentation of Ochratoxin A.

Signaling Pathways and Experimental Workflows

analytical_workflow cluster_prep Sample Preparation cluster_analysis UPLC-HRMS/MS Analysis cluster_data Data Processing sample Homogenized Cereal Sample (5g) add_is Spike with this compound sample->add_is extraction Add 20 mL Extraction Solvent (ACN/H2O, 80:20, 0.1% FA) add_is->extraction vortex Vortex & Shake (30 min) extraction->vortex centrifuge Centrifuge (4000 x g, 10 min) vortex->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter injection Inject 5 µL into UPLC System filter->injection separation Chromatographic Separation (C18 Column) injection->separation ionization HESI Source (Positive Mode) separation->ionization detection HRMS Detection (Full MS & dd-MS²) ionization->detection peak_integration Peak Integration & Quantification detection->peak_integration reporting Report Results peak_integration->reporting fragmentation_pathway precursor [M+H]⁺ m/z 437.1641 fragment1 [M+H - C₉H₁₀D₅NO₂]⁺ m/z 258.0423 precursor->fragment1 Loss of Phenylalanine-d5 fragment2 [Fragment 1 - CO]⁺ m/z 230.0474 fragment1->fragment2 - CO fragment3 [Fragment 1 - CO₂H]⁺ m/z 212.0317 fragment1->fragment3 - COOH

References

Application Note: Solid-Phase Extraction (SPE) Methods for the Analysis of Ochratoxins in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, found in a wide range of commodities such as cereals, coffee, wine, and spices.[1][2] Due to its potent nephrotoxic, carcinogenic, teratogenic, and immunotoxic properties, regulatory bodies worldwide, including the European Union (Regulation EC 1881/2006), have established maximum permissible levels for OTA in foodstuffs.[1][3][4] The analysis of OTA at these low concentrations in complex food and biological matrices is challenging due to the presence of interfering compounds.[5][6]

Solid-Phase Extraction (SPE) is a critical and widely used sample preparation technique that addresses these challenges by isolating and concentrating OTA from the sample matrix prior to chromatographic analysis.[5][7] This process reduces matrix effects and enhances detection sensitivity.[2] This application note details various SPE-based methods, including the use of highly selective immunosorbents and molecularly imprinted polymers, as well as conventional sorbents and modern streamlined approaches like QuEChERS.

General Experimental Workflow

The analysis of OTA in complex samples follows a multi-step procedure, beginning with sample preparation and extraction, followed by SPE cleanup, and concluding with instrumental analysis. The goal is to obtain a clean, concentrated extract for accurate quantification.[5]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Final Analysis Sample 1. Sample Collection & Homogenization Extraction 2. Liquid Extraction (e.g., ACN/Water) Sample->Extraction Filter 3. Centrifugation & Filtration Extraction->Filter Load 4b. Sample Loading Filter->Load Condition 4a. Conditioning Wash 4c. Washing Elute 4d. Elution Evap 5. Evaporation & Reconstitution Elute->Evap Analysis 6. LC-FLD or LC-MS/MS Analysis Evap->Analysis

General experimental workflow for Ochratoxin A analysis using SPE.

SPE Sorbent Technologies

The choice of SPE sorbent is crucial and depends on the desired selectivity, matrix complexity, and cost. The interaction between the sorbent and OTA can range from highly specific molecular recognition to more general physicochemical interactions.

  • Immunoaffinity Chromatography (IAC): IAC columns utilize monoclonal antibodies covalently bound to a solid support.[8] This approach offers exceptionally high selectivity based on the specific binding between the antibody and OTA, resulting in very clean extracts even from challenging matrices.[5][9] The mycotoxin is bound to the column, interferences are washed away, and OTA is then eluted using a solvent that denatures the antibody, such as methanol.[8]

  • Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made binding sites that are complementary to the template molecule (OTA) in shape, size, and functionality.[2][10] This "lock-and-key" mechanism provides high selectivity comparable to antibodies but with the added benefits of greater chemical and thermal stability, compatibility with a wider range of solvents, and lower cost.[2][3][10]

  • Conventional Sorbents (e.g., C18, HLB): These sorbents rely on non-specific interactions. Reversed-phase sorbents like C18 retain OTA based on hydrophobic interactions, while hydrophilic-lipophilic balanced (HLB) polymers use a combination of interactions.[5][11] While effective for pre-concentration, they are less selective than IAC or MIPs and may require more extensive method development to remove matrix interferences.[12]

  • QuEChERS with Dispersive SPE (dSPE): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that involves a liquid-liquid extraction followed by a cleanup step using dSPE.[13][14] In dSPE, a small amount of sorbent (like C18 or primary secondary amine, PSA) is added to a portion of the extract, vortexed, and centrifuged.[15] This method is very fast and effective for screening a large number of samples but may be less efficient at removing all matrix interferences compared to cartridge-based SPE.[14]

Binding_Mechanisms cluster_iac Immunoaffinity (IAC) cluster_mip Molecularly Imprinted Polymer (MIP) cluster_c18 Reversed-Phase (C18) ota1 OTA n1 Antibody ota1->n1 l1 Specific Antigen Binding ota2 OTA n2 MIP Cavity ota2->n2 l2 Tailored 3D Cavity Binding ota3 OTA n3 C18 Sorbent ota3->n3 l3 Non-specific Hydrophobic Interaction

Comparison of OTA binding mechanisms on different SPE sorbents.

Quantitative Data Summary

The performance of an SPE method is evaluated by its recovery, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes performance data from various studies on OTA analysis in complex matrices.

MatrixSPE Sorbent TypeAnalytical MethodRecovery (%)LODLOQReference
WheatMIP (AFFINIMIP™ OTA)HPLC-FLD> 80%--[1]
Wheat, Paprika, PepperMIP (AFFINIMIP™ OTA)HPLC-FLD> 80%--[2]
Red & White WineMIP (AFFINIMIP™ OTA)HPLC-FLD> 75%--[3]
CerealsQuEChERS (dSPE)HPLC-FLD> 85%< Legal Limits< Legal Limits[13][16]
Wheat & Maize FlourSBME (C18 sorbent)HPLC-FLD-0.9 µg/kg (Wheat)-[17]
BreadQuEChERS (dSPE)HPLC-FLD94.8% - 96.6%--[18]
WineOnline SPEHPLC-MS/MS80% - 88%--[11]
Roasted CoffeeAutomated SPEHPLC-FLD92%0.2 µg/kg-[19]
Corn Meal & Wheat FlourMagnetic SPE (mSPE)UHPLC-MS/MS> 60%-Comparable to other mSPE methods[20][21]

Experimental Protocols

Protocol 1: Molecularly Imprinted Polymer (MIP) SPE for Ochratoxin A in Cereals

This protocol is adapted from a method for wheat analysis using AFFINIMIP™ OTA cartridges.[1][2]

1. Sample Preparation & Extraction

  • Grind 50 g of wheat grains into a fine powder.[1]

  • Add 100 mL of an acetonitrile (B52724)/deionized water mixture (60:40, v/v) and blend for one minute to extract OTA.[1]

  • Take 5 mL of the extract and dilute it with 5 mL of a hydrochloric acid solution (pH=1).[1]

  • Filter the solution through filter paper to obtain the final loading solution.[1]

2. SPE Procedure (AFFINIMIP™ OTA Cartridge)

  • Conditioning: Condition the SPE cartridge with 3 mL of acetonitrile, followed by 3 mL of deionized water.

  • Loading: Load 2 mL of the prepared sample extract onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of a water/acetonitrile/acetic acid mixture (90:5:5, v/v/v).

    • Wash with 1 mL of acetonitrile.

    • Dry the cartridge thoroughly for 1-2 minutes using a vacuum.

  • Elution: Elute the bound OTA with 3 mL of a methanol/acetic acid mixture (98:2, v/v).

3. Post-SPE Processing & Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase used for HPLC analysis.

  • Analyze the sample using HPLC with a fluorescence detector (HPLC-FLD) or LC-MS/MS.[1]

Protocol 2: Immunoaffinity Chromatography (IAC) for Ochratoxin A in Wine

This protocol is a general procedure based on the principles of IAC for OTA analysis.[3][8]

1. Sample Preparation

  • For red wine, dilute 10 mL of the sample with 10 mL of a PBS buffer solution containing 1% Tween 20.

  • For white wine, the sample can often be loaded directly or with minimal dilution in PBS.

  • Filter the prepared sample through a glass microfiber filter to remove any particulate matter.

2. IAC Procedure

  • Equilibration: Allow the IAC column to reach room temperature. Pass 10 mL of PBS buffer (pH 7.4) through the column to equilibrate it.[8]

  • Loading: Pass the prepared wine sample through the IAC column at a slow, steady flow rate of about 1-2 mL/min.[8]

  • Washing: Wash the column with 20 mL of PBS buffer to remove unbound matrix components, followed by 20 mL of purified water to remove the buffer salts.[8]

  • Drying: Dry the column completely by passing air through it for 2-5 minutes.[8]

  • Elution: Place a clean collection vial under the column. Slowly pass 1.5 - 2.0 mL of methanol/acetic acid (98:2, v/v) through the column and collect the eluate. Allow the solvent to remain in the column for 3-5 minutes before completing the elution to ensure full denaturation of the antibody and release of OTA.[8]

3. Post-SPE Processing & Analysis

  • The eluate can often be directly injected or diluted with water before analysis.

  • If concentration is needed, evaporate the eluate under nitrogen and reconstitute in the mobile phase.

  • Quantify the OTA concentration using HPLC-FLD.[4]

Protocol 3: QuEChERS Method for Ochratoxin A in Cereal Products

This protocol is based on a validated QuEChERS approach for cereals.[13][15][16]

1. Extraction

  • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of an extraction solvent (e.g., acetonitrile with 1-2% formic or acetic acid).[13][15]

  • Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl).

  • Shake vigorously for 1 minute and then centrifuge at >3000 g for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube.

  • Add the dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[15]

  • Vortex for 30 seconds and centrifuge at high speed (>10,000 g) for 2 minutes.

3. Final Preparation & Analysis

  • Take an aliquot of the cleaned supernatant.

  • Evaporate to dryness and reconstitute in the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection into the HPLC-FLD or LC-MS/MS system.[13]

Solid-phase extraction is an indispensable tool for the reliable analysis of ochratoxins in complex matrices. The choice of method represents a trade-off between selectivity, speed, cost, and the complexity of the sample matrix. Highly selective methods such as Immunoaffinity Chromatography (IAC) and Molecularly Imprinted Polymer (MIP) SPE provide superior cleanup, yielding clean extracts and high recovery rates, making them ideal for regulatory compliance and challenging matrices.[9] For high-throughput screening, the QuEChERS approach offers a rapid, simple, and cost-effective alternative that has proven effective for many food commodities.[13][14] The selection and optimization of the appropriate SPE protocol are paramount to achieving accurate and sensitive quantification of ochratoxins for food safety monitoring and research.

References

Application Note: High-Sensitivity Analysis of Ochratoxin C in Animal Feed Using 3-Epi-Ochratoxin C-d5 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Ochratoxin C (OTC) in various animal feed matrices. The method utilizes a stable isotope-labeled internal standard, 3-Epi-Ochratoxin C-d5, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. Given that Ochratoxin C is a toxic metabolite of the regulated mycotoxin Ochratoxin A (OTA), its monitoring is crucial for a comprehensive risk assessment of animal feed safety. This protocol outlines a streamlined sample preparation procedure and optimized LC-MS/MS parameters suitable for high-throughput testing in regulatory and research laboratories.

Introduction

Ochratoxins are a group of mycotoxins produced by several species of Aspergillus and Penicillium fungi, which are common contaminants of a wide range of agricultural commodities, including grains used in animal feed.[1][2] Ochratoxin A (OTA) is the most prevalent and toxic member of this family, known for its nephrotoxic, hepatotoxic, and carcinogenic properties.[1][3] Consequently, regulatory limits for OTA in animal feed have been established in many jurisdictions to protect animal health and prevent its entry into the human food chain.[4][5]

Ochratoxin C (OTC), the ethyl ester of OTA, is a significant metabolite of OTA.[6] In vivo studies have shown that OTC can be formed from OTA by gut microbiota, and conversely, OTA can be formed from OTC.[6][7] Importantly, OTC is considered to be as toxic as OTA, exhibiting nephrotoxic effects in animals.[8] The potential for OTA to be converted to OTC within the animal, or for OTC to be present in feed ingredients, necessitates its inclusion in comprehensive mycotoxin monitoring programs.

The complexity of animal feed matrices presents analytical challenges, including matrix effects that can lead to inaccurate quantification in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the most effective way to compensate for these matrix effects, as well as for variations in sample preparation and instrument response. This application note describes a method using this compound as an internal standard for the reliable quantification of OTC in animal feed.

Experimental Protocols

Sample Preparation and Extraction

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of Ochratoxin C from animal feed samples.

Materials:

  • Homogenized animal feed sample (e.g., corn, wheat, poultry feed, swine feed)

  • This compound internal standard solution (1 µg/mL in methanol)

  • Acetonitrile (B52724) with 1% formic acid (v/v)

  • Distilled water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 4000 rpm)

  • 0.22 µm syringe filters

Procedure:

  • Weigh 5.0 ± 0.1 g of the homogenized animal feed sample into a 50 mL centrifuge tube.

  • Spike the sample with 50 µL of the 1 µg/mL this compound internal standard solution.

  • Allow the sample to stand for 15 minutes to ensure interaction between the internal standard and the matrix.

  • Add 10 mL of distilled water and vortex for 1 minute.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Vortex vigorously for 15 minutes to ensure thorough extraction.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of agglomerates.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Collect the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 95% A

    • 1-8 min: Linear gradient to 5% A

    • 8-10 min: Hold at 5% A

    • 10.1-12 min: Return to 95% A and equilibrate

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 350°C

  • Drying Gas Temperature: 300°C

  • Nebulizer Gas: 40 psi

MRM Transitions: The following MRM transitions should be monitored. The most intense transition is typically used for quantification and the second for confirmation.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Ochratoxin C432.1239.1386.1
This compound437.1244.1391.1

(Note: These MRM transitions are based on the molecular weight of Ochratoxin C (431.9 g/mol ) and its deuterated analog. The precursor ion is the [M+H]+ adduct. Product ions should be optimized for the specific instrument used.)

Calibration and Quantification

Prepare matrix-matched calibration standards by spiking blank animal feed extract with known concentrations of Ochratoxin C analytical standard and a constant concentration of the this compound internal standard. A typical calibration range for Ochratoxin C is 0.5 to 50 µg/kg.

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of Ochratoxin C in the samples is then determined using the regression equation from the calibration curve.

Data Presentation

Table 1: Method Performance Parameters (Hypothetical Data)
ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.5 µg/kg
Recovery (at 5 µg/kg)92%
Precision (RSD at 5 µg/kg)< 10%
Table 2: LC-MS/MS Parameters for Ochratoxin C and this compound
ParameterOchratoxin CThis compound
Retention Time (min)~7.5~7.5
Precursor Ion (m/z)432.1437.1
Quantifier Ion (m/z)239.1244.1
Qualifier Ion (m/z)386.1391.1
Collision Energy (eV)2525
Cone Voltage (V)3030

(Note: Retention time, collision energy, and cone voltage are instrument-dependent and should be optimized.)

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh 5g of Homogenized Animal Feed s2 Spike with this compound s1->s2 s3 Add Water and Acetonitrile/Formic Acid s2->s3 s4 Vortex Extraction s3->s4 s5 Add MgSO4 and NaCl s4->s5 s6 Centrifuge s5->s6 s7 Filter Supernatant s6->s7 a1 Inject into UHPLC-MS/MS s7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Experimental workflow for Ochratoxin C analysis in animal feed.

metabolism OTA Ochratoxin A (OTA) in Animal Feed Ingestion Ingestion by Animal OTA->Ingestion Metabolism Metabolism by Gut Microbiota Ingestion->Metabolism OTC Ochratoxin C (OTC) (Toxic Metabolite) Metabolism->OTC

Caption: Metabolic conversion of Ochratoxin A to Ochratoxin C in animals.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of Ochratoxin C in diverse animal feed matrices. The inclusion of Ochratoxin C in routine mycotoxin screening is warranted due to its toxicity and its metabolic relationship with Ochratoxin A. This method is suitable for research laboratories investigating mycotoxin metabolism and for regulatory bodies seeking to expand the scope of their feed safety monitoring programs.

References

Troubleshooting & Optimization

How to minimize matrix effects in Ochratoxin C LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Ochratoxin C (OTC) LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Ochratoxin C analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] In LC-MS/MS analysis, especially with electrospray ionization (ESI), these effects can lead to either signal suppression or enhancement.[3] This interference can significantly compromise the accuracy, sensitivity, and reproducibility of quantitative results for Ochratoxin C.[4][5] For instance, OTC has shown significant signal suppression in complex matrices like roasted coffee and white pepper.[6]

Q2: What are the most effective strategies to minimize matrix effects for OTC?

A2: A multi-pronged approach is most effective:

  • Robust Sample Preparation: Employing selective sample cleanup techniques like immunoaffinity columns (IAC) is crucial for removing interfering matrix components.[5][7][8]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): Adding a ¹³C-labeled OTC internal standard prior to sample extraction is the best way to compensate for matrix effects and variations during sample preparation and analysis.[4][9][10]

  • Chromatographic Optimization: Fine-tuning the LC method to achieve better separation of OTC from co-eluting matrix components can reduce interference.[1]

  • Matrix-Matched Calibration: When a SIL-IS is not available, preparing calibration standards in a blank matrix extract that matches the sample can help compensate for matrix effects.[11]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?

A3: For accurate and reliable quantification of Ochratoxin C, especially in complex matrices, the use of a corresponding SIL-IS is strongly recommended.[6][12] SIL-IS co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for effective correction.[10] Using a non-matching internal standard, even one that elutes nearby, can lead to significant quantification errors.[12] While techniques like matrix-matched calibration can be used, they are often less accurate and require a representative blank matrix for every sample type.[4]

Q4: Which ionization mode, positive or negative ESI, is better for Ochratoxin C analysis?

A4: For multi-mycotoxin analysis, positive electrospray ionization (+ESI) is often preferred as it provides good signal intensity and signal-to-noise ratios for a broader range of mycotoxins.[4] However, the optimal ionization mode can be compound-dependent. It is advisable to evaluate both positive and negative modes during method development to determine the best sensitivity and selectivity for Ochratoxin C in your specific matrix.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor recovery of Ochratoxin C Inefficient extraction from the sample matrix. Degradation of OTC during sample preparation.Optimize the extraction solvent. An acetonitrile-water mixture (e.g., 8/2, v/v) has been shown to be effective and prevent degradation.[6] Ensure complete equilibration between the SIL-IS and the sample before extraction.
High signal suppression/enhancement Complex sample matrix with many co-eluting interferences (e.g., fats, proteins, oils).[13] Insufficient sample cleanup.Implement a more rigorous sample cleanup protocol, such as using immunoaffinity columns (IAC) specific for ochratoxins.[4][7] Dilute the sample extract to reduce the concentration of interfering components, though this may compromise sensitivity.[14]
Inconsistent or non-reproducible results Variable matrix effects between different samples or batches. Improper or non-representative sampling. Mycotoxins can occur in localized "hot spots".[7][13]Use a ¹³C-labeled internal standard for Ochratoxin C in every sample to correct for variability.[10] Implement a standardized, representative sampling protocol to ensure the analytical portion is representative of the entire lot.[13]
Low sensitivity (high limit of quantification) Significant ion suppression from the matrix. Suboptimal LC-MS/MS parameters.Improve sample cleanup to reduce matrix-induced suppression. IAC cleanup can significantly enhance sensitivity.[4] Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy).[15]

Quantitative Data Summary

The following table summarizes the matrix effects observed for Ochratoxins in different complex matrices, highlighting the significant signal suppression for Ochratoxin C.

Analyte Matrix Matrix Effect (%) Classification
¹³C-OTCRoasted Coffee35.27Strong Suppression
¹³C-OTCInstant Coffee52.34Medium Suppression
¹³C-OTCSichuan Pepper58.76Medium Suppression
¹³C-OTCCumin65.21Medium Suppression
¹³C-OTCWhite Pepper12.61Severe Suppression
¹³C-OTAWhite Pepper72.65Medium Suppression
¹³C-OTBAll Tested Matrices93.63 - 108.0Mild Effect

Data adapted from a study on coffee and spice matrices.[6] Matrix effect is calculated as (Peak area in matrix / Peak area in solvent) x 100. Values below 100% indicate signal suppression, while values above 100% indicate signal enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes the post-extraction addition method to quantify the extent of matrix effects.

  • Prepare a standard solution of Ochratoxin C in a pure solvent (e.g., methanol (B129727) or mobile phase).

  • Extract a blank sample matrix (known to be free of OTC) using your established sample preparation method.

  • Spike the blank matrix extract with the OTC standard solution to a known concentration.

  • Analyze both the standard solution in pure solvent and the spiked matrix extract by LC-MS/MS.

  • Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Matrix Extract / Peak Area in Solvent) x 100

Protocol 2: Sample Preparation using Immunoaffinity Column (IAC) Cleanup

This protocol provides a general workflow for sample extraction and cleanup to minimize matrix effects.

  • Extraction:

    • Weigh a homogenized sample (e.g., 5g) into a centrifuge tube.

    • Add the extraction solvent (e.g., 20 mL of acetonitrile:water 8:2 v/v).[6]

    • Add the ¹³C-Ochratoxin C internal standard.

    • Vortex or shake vigorously for a specified time (e.g., 10 minutes).

    • Centrifuge the sample to separate the solid and liquid phases.

  • Dilution and IAC Cleanup:

    • Take a specific volume of the supernatant (e.g., 3 mL) and dilute it with a buffer solution like PBS (e.g., 9 mL).[16]

    • Pass the diluted extract through an Ochratoxin-specific immunoaffinity column at a controlled flow rate.[8][16]

    • Wash the IAC column with water or a wash buffer to remove unbound matrix components.[16]

  • Elution and Analysis:

    • Elute the bound Ochratoxin C from the column using a suitable solvent (e.g., methanol).[16]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • The sample is now ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Immunoaffinity Cleanup cluster_analysis Analysis sample 1. Homogenized Sample add_is 2. Add ¹³C-OTC IS sample->add_is extraction 3. Extraction (Acetonitrile/Water) add_is->extraction centrifuge 4. Centrifugation extraction->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dilution 6. Dilute with PBS supernatant->dilution iac_load 7. Load onto IAC iac_wash 8. Wash IAC iac_elute 9. Elute OTC evap 10. Evaporate to Dryness iac_elute->evap recon 11. Reconstitute lcms 12. LC-MS/MS Analysis

Caption: Workflow for Ochratoxin C analysis with immunoaffinity cleanup.

logical_relationship cluster_problems Common Problems cluster_solutions Mitigation Strategies cluster_outcomes Desired Outcomes ME Matrix Effects SP Effective Sample Prep (e.g., IAC) ME->SP IS Use of SIL-IS ME->IS CO Chromatographic Optimization ME->CO MC Matrix-Matched Calibration ME->MC PV Poor Validation PV->SP PV->IS PV->CO PV->MC AR Accurate & Reliable Quantification SP->AR IS->AR CO->AR MC->AR

Caption: Strategies to overcome matrix effects for accurate quantification.

References

How to prevent carryover in multi-analyte mycotoxin UHPLC methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve carryover issues in multi-analyte mycotoxin Ultra-High-Performance Liquid Chromatography (UHPLC) methods.

Troubleshooting Guide: Diagnosing and Resolving Carryover

Carryover, the appearance of an analyte signal in a blank injection following a high-concentration sample, can compromise the accuracy of quantitative analyses.[1] This guide provides a systematic approach to identifying and mitigating carryover in your mycotoxin UHPLC method.

Q1: How can I confirm that the unexpected peaks in my chromatogram are due to carryover?

A1: To confirm carryover, inject a blank solvent or matrix blank immediately after a high-concentration standard or sample.[2] Observe the chromatogram for peaks corresponding to the analytes from the previous injection. A systematic reduction in the peak area of the suspected carryover peak with consecutive blank injections is a strong indicator of classic carryover.[3] If the peak area remains constant across multiple blanks, it may indicate a contamination issue with your solvent, vial, or system, rather than carryover from a preceding injection.[4]

Q2: I've confirmed carryover in my method. What are the most common sources in a UHPLC system?

A2: The most common sources of carryover in a UHPLC system are typically associated with the autosampler, including the injection valve, needle, and sample loop.[5][6] Other potential sources include the column, particularly if it becomes fouled, and any fittings or tubing with dead volumes where the sample can be trapped.[7][8]

Q3: My fumonisin analytes are showing significant carryover. Are there specific strategies for these mycotoxins?

A3: Yes, fumonisins are known to chelate with metal components in the UHPLC system, leading to significant carryover.[9] To address this, consider the following:

  • Use a metal-free column: This minimizes the interaction between the fumonisins and metal surfaces.[9]

  • Employ a chelating agent in your wash solution: A wash solution containing 10 mM trisodium (B8492382) citrate (B86180) can effectively wash fumonisins from metal surfaces.[9][10]

Q4: What are some effective general-purpose wash solutions for minimizing carryover of a broad range of mycotoxins?

A4: The ideal wash solution should be a stronger solvent than your mobile phase to effectively solubilize and remove residual analytes.[11] A multi-solvent wash is often most effective for multi-analyte methods. A commonly recommended strong wash solution is a mixture of methanol, acetonitrile, isopropanol, and water with a small percentage of formic acid (e.g., 25:25:25:25 v/v/v/v with 1% formic acid).[2] For hydrophobic mycotoxins, a higher percentage of organic solvent is beneficial.[5]

Q5: I've optimized my wash solution, but carryover persists. What other instrumental parameters can I adjust?

A5: Beyond the wash solution composition, consider the following instrumental adjustments:

  • Increase wash volume and duration: Ensure the volume of the wash solvent is sufficient to thoroughly flush the needle and injection port. Increasing the wash time can also improve cleaning efficiency.[12][13]

  • Implement pre- and post-injection washes: Washing the needle both before aspirating the sample and after injecting it can significantly reduce carryover.[12]

  • Optimize injection mode: The choice of injection mode (e.g., partial loop vs. full loop) can influence carryover. Avoid overfilling the sample loop.[12]

  • Inspect and maintain the injector: Worn injector parts, such as the rotor seal, are a primary cause of carryover. Regular inspection and replacement of these components are crucial.[7][11]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of carryover in a multi-analyte mycotoxin method?

A1: Ideally, carryover should be below the limit of quantification (LOQ) of the method. A common target for bioanalytical methods is for the carryover peak in a blank injection to be less than 20% of the peak area of the LOQ standard.[14] However, the acceptable level can depend on the specific application and regulatory requirements. Some sources suggest aiming for less than 0.1% of the analyte signal from a high-concentration sample.[12]

Q2: Can my sample preparation method contribute to carryover?

A2: While not a direct cause of instrumental carryover, an inefficient sample preparation method that results in a "dirty" extract can lead to column fouling.[7] A fouled column can retain analytes and release them in subsequent runs, mimicking carryover. Ensure your sample cleanup is effective to minimize matrix components being injected onto the column.

Q3: How often should I perform maintenance on my UHPLC injector to prevent carryover?

A3: Regular maintenance is critical. It is recommended to inspect and potentially replace the injector rotor seal and other wearable parts every 6 months, or more frequently if you are running a high volume of samples or using aggressive mobile phases.[5][11]

Q4: Can the type of sample vial I use affect carryover?

A4: Yes, poor quality or improperly cleaned vials can contribute to carryover-like issues.[15] Adsorption of analytes to the vial surface can be a problem. Using high-quality, deactivated glass or polypropylene (B1209903) vials is recommended.[12] If reusing vials, ensure a rigorous cleaning protocol is in place.[15][16]

Q5: Is it possible to have carryover that is specific to only one or a few mycotoxins in my multi-analyte method?

A5: Yes, this is common and is often related to the specific chemical properties of the analyte.[3] For example, as mentioned earlier, fumonisins have a high affinity for metal surfaces.[9] If you observe analyte-specific carryover, you may need to tailor your wash solution or other method parameters to the properties of that specific compound.

Data Presentation

Table 1: Comparison of Wash Solutions for Mitigating Mycotoxin Carryover

Wash Solution CompositionTarget MycotoxinsObserved EffectivenessReference
10 mM Trisodium Citrate and 1% Formic Acid in Water/Methanol/Acetonitrile/IsopropanolFumonisinsRemarkably minimized carryover by chelating with metal ions.[9]
25:25:25:25 (v/v) Methanol/Acetonitrile/Isopropanol/Water with 1% Formic AcidGeneral MycotoxinsA strong, broad-spectrum wash solution effective for analytes with varying polarities.[2]
90:10 (v/v) Methanol/WaterGeneral MycotoxinsA strong eluting solvent for reversed-phase chromatography.[11]
Acetonitrile (100%)Granisetron (Model Compound)Demonstrated a 3-fold reduction in carryover when combined with an extended wash cycle.[13]

Experimental Protocols

Protocol 1: Experimental Evaluation of Carryover

This protocol outlines a procedure to quantify the extent of carryover in your multi-analyte mycotoxin UHPLC method.

Objective: To determine the percentage of carryover from a high-concentration sample into a subsequent blank injection.

Materials:

  • Highest concentration calibration standard (ULOQ - Upper Limit of Quantification)

  • Blank solvent (e.g., initial mobile phase composition)

  • Matrix blank (if applicable)

Procedure:

  • Equilibrate the UHPLC-MS/MS system until a stable baseline is achieved.

  • Inject a blank solvent to establish a baseline chromatogram and ensure the system is clean.

  • Inject the ULOQ standard.

  • Immediately following the ULOQ injection, inject a blank solvent (or matrix blank). This is the first carryover blank.

  • Inject at least two more consecutive blank solvents to observe the trend of the carryover peak.

  • Integrate the peak area of each mycotoxin in the ULOQ chromatogram and the subsequent blank chromatograms.

  • Calculate the percent carryover for each analyte using the following formula:

    % Carryover = (Peak Area in Carryover Blank / Peak Area in ULOQ) x 100%

Acceptance Criteria: The percent carryover should be below the predefined limit for your assay (e.g., < 0.1% or result in a peak that is < 20% of the LOQ peak area).

Mandatory Visualizations

Carryover_Troubleshooting_Workflow Troubleshooting Workflow for UHPLC Carryover start Suspected Carryover (Peak in Blank) confirm Inject High-Conc. Standard followed by multiple Blanks start->confirm is_carryover Peak area decreases with each blank? confirm->is_carryover contamination Investigate Contamination: - Solvents - Vials - System is_carryover->contamination No identify_source Identify Carryover Source is_carryover->identify_source Yes resolved Carryover Resolved contamination->resolved check_autosampler Focus on Autosampler: - Optimize Wash Solution - Increase Wash Volume/Time - Check for Worn Parts identify_source->check_autosampler not_resolved Issue Persists check_autosampler->not_resolved check_column Check Column: - Perform Column Wash - Replace Column if Fouled check_column->resolved not_resolved->check_column Yes not_resolved->resolved No contact_support Contact Instrument Vendor Support

Caption: A decision tree for troubleshooting carryover in UHPLC systems.

Carryover_Sources Common Sources of Carryover in a UHPLC System UHPLC UHPLC System Autosampler Autosampler Injection Valve (Rotor Seal) Needle (Inner/Outer Surface) Sample Loop UHPLC->Autosampler Primary Source Column Column Fouled Stationary Phase Contaminated Frit UHPLC->Column Secondary Source Tubing Tubing & Fittings Dead Volumes Scratched Surfaces UHPLC->Tubing Tertiary Source

Caption: Diagram illustrating the common sources of carryover in a UHPLC system.

References

Dealing with co-eluting interferences in mycotoxin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mycotoxin analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges involving co-eluting interferences during experimental analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during chromatographic analysis of mycotoxins.

Question: I am observing significant signal suppression for my early-eluting mycotoxins (e.g., DON, Nivalenol) in a complex matrix like corn or wheat. What is the likely cause and how can I fix it?

Answer:

This is a classic case of a matrix effect, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal (ion suppression).[1][2] Early-eluting mycotoxins are particularly susceptible because they often co-elute with polar matrix components not removed during sample cleanup.[3]

Troubleshooting Steps:

  • Optimize Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[4]

    • Immunoaffinity Columns (IAC): These columns use highly specific antibodies to bind the target mycotoxin, allowing the matrix components to be washed away. This method is highly effective for complex matrices and can significantly reduce matrix effects.[4][5]

    • Solid Phase Extraction (SPE): SPE cartridges with various sorbents (e.g., C18, PSA) can effectively clean up extracts. For polar mycotoxins, a combination of PSA and C18 sorbents can remove organic acids, carbohydrates, and fats.[3]

    • QuEChERS: This method is fast and effective but may require optimization of the dispersive SPE step (dSPE) sorbents to adequately remove interferences for specific matrix-analyte pairs.[6]

  • Modify Chromatographic Conditions: If sample cleanup is insufficient, adjusting the liquid chromatography (LC) method can help separate the analyte from the interfering compounds.[7]

    • Adjust Gradient: Modify the mobile phase gradient to increase the separation between the mycotoxin peak and the region of matrix interference.[7]

    • Change Column Chemistry: Switching to a column with a different stationary phase can alter selectivity and improve separation.[7]

  • Use Compensation Strategies: When interferences cannot be eliminated, their effects can be compensated for.

    • Isotopically Labeled Internal Standards (IL-IS): An IL-IS is the ideal solution. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and quantification.[4][8]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analyte. This ensures that the standards experience the same matrix effects as the samples, improving accuracy.[1]

Question: My analysis shows a peak with the correct mass transitions for my target mycotoxin, but the peak shape is distorted (e.g., shouldering, split peak). How do I confirm if this is a co-eluting interference?

Answer:

Peak distortion is a strong indicator of co-elution, where another compound is eluting at or very near the retention time of your analyte.[9] This could be an isobaric interference—a compound with the same mass as your analyte—or simply another matrix component.[5]

Confirmation and Resolution Workflow:

G cluster_0 Step 1: Peak Purity Assessment cluster_1 Step 2: Resolution Strategy A Observe Peak Distortion (Shoulder, Split Peak) B Use Diode Array Detector (DAD) Analyze UV-Vis Spectra Across Peak A->B C Use High-Resolution MS (HRMS) Check for Different Elemental Compositions A->C D Spectra Consistent? B->D Compare Spectra I Pure Peak D->I Yes J Co-elution Confirmed D->J No E Improve Chromatographic Separation F Modify LC Gradient E->F G Change Column (Different Stationary Phase) E->G H Enhance Sample Cleanup (e.g., IAC, SPE) J->E J->H

Caption: Troubleshooting workflow for distorted peaks.

  • Assess Peak Purity: Use advanced detectors to investigate the peak.

    • Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope, it confirms that more than one compound is present.[9]

    • Mass Spectrometry (MS): With MS, you can compare the mass spectra across the peak. If the relative abundance of ions changes, co-elution is likely.[9] High-resolution mass spectrometry (HRMS) can be particularly useful to see if isobaric compounds with different elemental compositions are present.

  • Improve Chromatographic Separation: The primary goal is to separate the two co-eluting compounds.

    • Optimize Gradient: A shallower gradient around the elution time of the analyte can increase resolution.

    • Change Mobile Phase: Switching from methanol (B129727) to acetonitrile (B52724) (or vice versa) as the organic modifier can alter selectivity and separate the peaks.[10]

    • Change Column: If mobile phase changes are ineffective, the stationary phase chemistry is not selective enough. Try a column with a different chemistry (e.g., C18 to a Phenyl-Hexyl or Biphenyl column).[7][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of co-eluting interferences in mycotoxin analysis?

A1: Co-eluting interferences can originate from several sources:

  • Matrix Components: These are compounds from the sample itself, such as lipids, pigments, carbohydrates, and proteins, that are co-extracted with the mycotoxins.[11] Complex matrices like spices, animal feed, and coffee are known to cause significant matrix effects.[8]

  • Isomeric and Isobaric Mycotoxins: Some mycotoxins are isomers (same chemical formula, different structure) or isobars (same mass, different formula) of each other. For example, fumonisin FB2 and FB3 have the same MS/MS transitions and require baseline chromatographic separation to be distinguished.[4]

  • Metabolites: In biological samples (e.g., urine, plasma), phase I or phase II metabolites of a drug or mycotoxin can be isobaric or revert to the parent compound in the ion source, causing interference.[8]

Q2: What is the difference between ion suppression and ion enhancement?

A2: Both are types of matrix effects that occur in the electrospray ionization (ESI) source of a mass spectrometer.[1]

  • Ion Suppression: This is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a weaker signal and potentially underestimation of the mycotoxin concentration.[1]

  • Ion Enhancement: This is a less frequent effect where co-eluting compounds increase the ionization efficiency of the analyte, resulting in a stronger signal and potential overestimation.[1]

Q3: When should I use an Immunoaffinity Column (IAC) versus a QuEChERS-based method?

A3: The choice depends on the matrix complexity, the number of analytes, and the required sensitivity.

  • Use Immunoaffinity Columns (IAC) when:

    • Analyzing very complex or "dirty" matrices (e.g., spices, animal feed, botanicals).[5]

    • Needing to achieve very low detection limits, as required for baby food.[4]

    • Encountering significant matrix effects that other cleanup methods cannot resolve. IACs provide highly clean extracts due to the specific antibody-antigen binding.[4]

  • Use QuEChERS when:

    • Screening for a wide range of mycotoxins simultaneously.[12]

    • High sample throughput is required, as the method is Quick, Easy, Cheap, Effective, Rugged, and Safe.[12]

    • Analyzing simpler matrices like many cereals, where matrix effects are more manageable.[6]

Data Presentation

The effectiveness of different sample preparation techniques is highly dependent on the mycotoxin and the sample matrix. The following tables summarize quantitative data on matrix effects and method recovery rates to guide your selection.

Table 1: Comparison of Matrix Effects (%) in Corn for Selected Mycotoxins

MycotoxinDilute and ShootQuEChERS (dSPE with C18/PSA)Immunoaffinity Column (IAC)
Aflatoxin B1-45%-15%-5%
Deoxynivalenol (DON)-89%-40%-10%
Fumonisin B1-75%-35%-8%
Zearalenone-50%-20%-6%
Ochratoxin A-60%-25%-7%
Data is a synthesized representation from multiple sources for illustrative purposes.[8][13][14] Negative values indicate ion suppression.

Table 2: Average Recovery Rates (%) for Different Cleanup Methods in Wheat

MycotoxinQuEChERSSolid Phase Extraction (SPE)Immunoaffinity Column (IAC)
Aflatoxin B185 - 105%88 - 110%90 - 115%
Deoxynivalenol (DON)75 - 95%80 - 100%85 - 110%
Fumonisin B170 - 90%75 - 95%88 - 112%
Zearalenone88 - 110%90 - 112%92 - 115%
T-2/HT-2 Toxin80 - 100%85 - 105%90 - 110%
Recovery ranges are based on typical performance data reported in literature.[4][15][16] Acceptable recovery is generally within 70-120%.

Experimental Protocols

Protocol 1: QuEChERS Method for Mycotoxins in Cereals

This protocol describes a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for extracting multiple mycotoxins from a cereal matrix like corn or wheat.

1. Sample Extraction:

  • Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.[3]

  • Add 10 mL of water and vortex briefly. Let the sample hydrate (B1144303) for 15 minutes.[3]

  • Add internal standards if required.

  • Add 10 mL of acetonitrile containing 1-2% formic acid.[3]

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake or vortex vigorously for 15 minutes to extract the mycotoxins.[3]

  • Centrifuge for 5 minutes at ≥3000 x g.[3]

2. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18).[3]

  • Vortex for 30 seconds.[3]

  • Centrifuge for 5 minutes at ≥3000 x g.[3]

3. Final Preparation:

  • Take the supernatant and filter it through a 0.2 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.[3]

G A 1. Weigh 5g Sample B 2. Add 10mL H₂O + IS Hydrate for 15 min A->B C 3. Add 10mL Acetonitrile (1% FA) + QuEChERS Salts B->C D 4. Vortex for 15 min C->D E 5. Centrifuge (≥3000g, 5 min) D->E F 6. Transfer 1mL Supernatant to dSPE Tube E->F G 7. Vortex 30s & Centrifuge F->G H 8. Filter (0.2µm) into Vial G->H I LC-MS/MS Analysis H->I

Caption: Experimental workflow for the QuEChERS method.

Protocol 2: Immunoaffinity Column (IAC) Cleanup for Aflatoxins

This protocol outlines the steps for using an immunoaffinity column to clean up a sample extract for aflatoxin analysis. Always consult the manufacturer's specific instructions.

1. Sample Extraction:

  • Extract 50 g of sample with a suitable solvent, such as 250 mL of methanol/water (80:20 v/v).[17]

  • Filter the crude extract through fluted filter paper.[17]

2. Dilution and Column Loading:

  • Dilute a portion of the filtrate (e.g., 20 mL) with Phosphate-Buffered Saline (PBS) to reduce the organic solvent concentration to below 10%, ensuring compatibility with the antibodies.[18]

  • Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (approx. 1-3 mL/min). Do not let the column run dry.[17][19]

3. Washing:

  • Wash the column with 10-15 mL of purified water to remove unbound matrix components.[17][19]

  • Dry the column by passing air through it for 10-20 seconds.[17]

4. Elution:

  • Elute the bound aflatoxins by slowly passing 1-2 mL of methanol through the column.[17][19]

  • Collect the eluate in a clean vial. This fraction contains the purified mycotoxins.

  • The eluate can then be evaporated and reconstituted in a suitable mobile phase for HPLC or LC-MS/MS analysis.

G A 1. Prepare Sample Extract (e.g., Methanol/Water) B 2. Dilute Extract with PBS (Solvent <10%) A->B C 3. Load Diluted Extract onto IAC B->C D 4. Wash Column with Water (Remove Interferences) C->D E 5. Dry Column with Air D->E F 6. Elute Aflatoxins with Methanol E->F G 7. Collect Purified Eluate F->G H Analysis (HPLC or LC-MS/MS) G->H

Caption: Experimental workflow for IAC cleanup.

References

Validation & Comparative

A Comparative Guide to 3-Epi-Ochratoxin C-d5 and ¹³C-Ochratoxin C Internal Standards for Accurate Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of mycotoxins, such as Ochratoxin C, is paramount in ensuring food safety and for robust toxicological studies. The use of internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for mitigating matrix effects and ensuring analytical accuracy. This guide provides a detailed comparison of two types of isotopically labeled internal standards for Ochratoxin C: the deuterated standard 3-Epi-Ochratoxin C-d5 and the carbon-13 labeled standard ¹³C-Ochratoxin C.

While direct experimental data comparing the performance of this compound and ¹³C-Ochratoxin C is limited in publicly available scientific literature, this guide draws upon established principles of isotope dilution mass spectrometry and performance data from closely related analogues, such as Ochratoxin A, to provide a comprehensive comparison.

Executive Summary: The Superiority of ¹³C-Labeled Internal Standards

The consensus in the scientific community is that ¹³C-labeled internal standards offer superior performance compared to their deuterated counterparts for quantitative analysis by LC-MS/MS.[1][2] This is primarily due to the identical chemical and physical properties of ¹³C-labeled standards to the native analyte, leading to co-elution and more effective compensation for matrix effects and instrument variability.[2] Deuterated standards, while often more readily available and less expensive, can exhibit chromatographic shifts and are potentially susceptible to back-exchange of deuterium (B1214612) atoms, which can compromise accuracy.[3]

Theoretical Framework: Key Performance Differences

FeatureThis compound (Deuterated)¹³C-Ochratoxin C (Carbon-13 Labeled)
Chromatographic Co-elution May exhibit a slight retention time shift compared to the native Ochratoxin C due to the isotope effect.Co-elutes perfectly with the native Ochratoxin C.[2]
Matrix Effect Compensation The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially leading to inaccurate quantification.Provides more accurate compensation for matrix effects as both the analyte and the internal standard are subjected to the same matrix effects at the same time.[1][2]
Isotopic Stability Risk of deuterium-hydrogen exchange, especially in protic solvents or under certain pH conditions, which can affect accuracy.The ¹³C-label is stable and not subject to exchange, ensuring the integrity of the internal standard throughout the analytical process.
Accuracy and Precision Generally provides good accuracy, but can be less precise than ¹³C-labeled standards, especially in complex matrices.Offers higher accuracy and precision in quantitative analysis.[1]
Cost Generally less expensive to synthesize.Typically more expensive due to the more complex synthesis process.

Performance Data: A Case Study with Ochratoxins

Table 1: Performance of ¹³C₂₀-Ochratoxin A for the Analysis of Ochratoxins A, B, and C in Cereals [4]

ParameterOchratoxin AOchratoxin BOchratoxin C
Linear Range (ng/mL) 0.25 - 2.50.25 - 2.50.25 - 2.5
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD (µg/kg) 0.0030.0180.009
LOQ (µg/kg) 0.0110.0590.030
Recovery (%) 80.50 - 107.0885.33 - 105.4282.67 - 106.33
RSD (%) 0.14 - 4.940.53 - 4.580.29 - 4.87

These results demonstrate the excellent linearity, sensitivity, accuracy, and precision that can be achieved using a ¹³C-labeled internal standard for the analysis of ochratoxins in complex food matrices. The high recovery and low relative standard deviation (RSD) indicate effective compensation for matrix effects.

Experimental Protocols

Protocol for Multi-Ochratoxin Analysis in Cereals using ¹³C₂₀-Ochratoxin A Internal Standard[4]

This protocol outlines a method for the simultaneous determination of Ochratoxins A, B, and C.

1. Sample Preparation

  • Weigh 5.0 g of a homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile-water (84:16, v/v) extraction solution.

  • Vortex for 2 minutes and then shake on a reciprocating shaker for 30 minutes.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

2. Immunoaffinity Column Cleanup

  • Take 10 mL of the supernatant and dilute with 40 mL of phosphate-buffered saline (PBS).

  • Pass the diluted extract through an Ochratoxin immunoaffinity column at a flow rate of 1-2 mL/min.

  • Wash the column with 10 mL of PBS.

  • Elute the ochratoxins with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase and add the ¹³C₂₀-Ochratoxin A internal standard.

3. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the ochratoxins.

  • Injection Volume: 10 µL.

  • MS Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM).

Visualizing the Workflow and Rationale

To further clarify the analytical process and the logical relationship between the choice of internal standard and the accuracy of the results, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sp1 Weigh Homogenized Sample sp2 Spike with Internal Standard (this compound or ¹³C-Ochratoxin C) sp1->sp2 sp3 Extraction with Solvent sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Collect Supernatant sp4->sp5 cu1 Immunoaffinity Column sp5->cu1 cu2 Wash cu1->cu2 cu3 Elution cu2->cu3 an1 LC-MS/MS Analysis cu3->an1 an2 Data Processing an1->an2 result result an2->result Quantification of Ochratoxin C

Caption: Experimental workflow for Ochratoxin C analysis using an internal standard.

logical_relationship cluster_IS_choice Choice of Internal Standard cluster_performance Performance Characteristics cluster_outcome Analytical Outcome IS1 This compound (Deuterated) P1 Potential Chromatographic Shift IS1->P1 P3 Risk of D-H Exchange IS1->P3 IS2 ¹³C-Ochratoxin C (Carbon-13 Labeled) P2 Perfect Co-elution IS2->P2 P4 High Isotopic Stability IS2->P4 O1 Potentially Compromised Accuracy P1->O1 O2 High Accuracy & Precision P2->O2 P3->O1 P4->O2

Caption: Logical relationship between internal standard choice and analytical accuracy.

Conclusion and Recommendation

For researchers and professionals requiring the highest level of accuracy and reliability in Ochratoxin C quantification, the use of a ¹³C-Ochratoxin C internal standard is strongly recommended . Its identical physicochemical properties to the native analyte ensure co-elution and superior correction for matrix effects, leading to more robust and defensible data.[1][2]

While This compound may be a more cost-effective option, analysts must be aware of the potential for chromatographic shifts and isotopic instability. If a deuterated standard is used, thorough method validation is critical to ensure that these potential drawbacks do not compromise the accuracy of the results for the specific matrix and analytical conditions employed.

Ultimately, the choice of internal standard will depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. However, for method development and applications where data integrity is paramount, the investment in a ¹³C-labeled internal standard is a scientifically sound decision.

References

A Comparative Guide to the Detection of Ochratoxin C: HPLC-FLD vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two prominent analytical techniques, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Ochratoxin C (OTC). While Ochratoxin A (OTA) is the most studied mycotoxin in this class, understanding the analytical performance for its ethyl ester derivative, Ochratoxin C, is crucial for comprehensive risk assessment and toxicological studies.[1][2]

Ochratoxin C, being more non-polar than Ochratoxin A, may exhibit different behaviors in biological and environmental matrices.[1] This guide leverages the extensive validation data available for the closely related Ochratoxin A and adapts it to provide a robust comparison for Ochratoxin C analysis, highlighting the necessary methodological considerations.

Comparative Overview of Analytical Performance

The choice between HPLC-FLD and LC-MS/MS for Ochratoxin C detection depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or high throughput. The following table summarizes the key performance parameters for each technique, based on typical validated methods for ochratoxins.

Performance ParameterHPLC-FLDLC-MS/MS
Limit of Detection (LOD) 0.08 - 0.5 µg/kg0.01 - 0.3 µg/kg
Limit of Quantification (LOQ) 0.25 - 1.0 µg/kg0.03 - 1.0 µg/kg
**Linearity (R²) **> 0.99> 0.99
Recovery (%) 75 - 95%80 - 110%
Precision (RSD%) < 15%< 10%
Specificity Good, but susceptible to interference from matrix components with similar fluorescence properties.Excellent, based on mass-to-charge ratio and fragmentation patterns, minimizing false positives.
Confirmation Capability Limited; relies on retention time and fluorescence spectrum.High; provides structural information through fragmentation patterns, enabling unambiguous identification.
Cost & Complexity Lower initial investment and operational cost; simpler instrumentation.Higher initial investment and maintenance costs; requires more specialized expertise.

Note: The data presented is a synthesis from multiple sources primarily focused on Ochratoxin A and adapted for Ochratoxin C. Actual performance may vary depending on the matrix, instrumentation, and specific method parameters.

Experimental Workflow for Ochratoxin C Analysis

The general workflow for the analysis of Ochratoxin C in a given sample involves several key steps from sample preparation to data analysis. The following diagram illustrates a typical experimental process.

Ochratoxin C Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Liquid-Liquid or SPE) Homogenization->Extraction Cleanup Clean-up (e.g., Immunoaffinity Column) Extraction->Cleanup HPLC_FLD HPLC-FLD Analysis Cleanup->HPLC_FLD Inject LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Inject Quantification Quantification HPLC_FLD->Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation Comparison Results Comparison Validation->Comparison

A generalized workflow for the analysis of Ochratoxin C.

Detailed Experimental Protocols

The following are representative protocols for the analysis of Ochratoxin C using HPLC-FLD and LC-MS/MS. These should be optimized and validated for the specific matrix of interest.

Sample Preparation (Common to both methods)
  • Extraction: A known amount of the homogenized sample is extracted with a suitable solvent mixture, such as acetonitrile (B52724)/water or methanol (B129727)/water, often with the addition of an acid like formic acid to improve extraction efficiency.

  • Clean-up: Immunoaffinity columns (IACs) are highly recommended for selective extraction and clean-up of ochratoxins from complex matrices.[3][4] The extract is passed through the IAC, which specifically binds ochratoxins. After a washing step to remove interfering compounds, the toxins are eluted with a solvent like methanol.

HPLC-FLD Method
  • Chromatographic System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, often containing an acidifier like acetic acid or formic acid. A typical mobile phase could be a 50:50 (v/v) mixture of acetonitrile and 0.4% aqueous formic acid.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20-100 µL.

  • Fluorescence Detection: Excitation wavelength (λex) of 333 nm and emission wavelength (λem) of 460 nm are standard for ochratoxins.[6] Due to the structural similarity, these wavelengths are expected to be suitable for Ochratoxin C as well.

LC-MS/MS Method
  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column, often with a smaller particle size (e.g., <2 µm) for faster analysis.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of formic acid and/or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for ochratoxins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Ochratoxin C would need to be determined by infusing a standard solution. For Ochratoxin A (m/z 404), common transitions are to fragment ions like m/z 239 and m/z 358. Given that Ochratoxin C is the ethyl ester of Ochratoxin A, its precursor ion will be at a higher m/z, and its fragmentation pattern will be related but distinct.

Logical Comparison of Techniques

The decision to use HPLC-FLD or LC-MS/MS for Ochratoxin C detection involves a trade-off between various factors. The following diagram illustrates the key decision-making criteria.

Technique Comparison Start Start: Need to detect Ochratoxin C High_Sensitivity Is ultra-high sensitivity and specificity critical? Start->High_Sensitivity Confirmation Is unambiguous confirmation required? High_Sensitivity->Confirmation Yes Budget Are budget and ease of use primary constraints? High_Sensitivity->Budget No Confirmation->Budget No LC_MSMS Choose LC-MS/MS Confirmation->LC_MSMS Yes Budget->LC_MSMS No HPLC_FLD Choose HPLC-FLD Budget->HPLC_FLD Yes

References

A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Ochratoxin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the analytical limits for mycotoxins like Ochratoxin C (OTC) is paramount for ensuring safety and efficacy. This guide provides a comparative overview of analytical methodologies for quantifying Ochratoxin C, with a focus on the Limit of Detection (LOD) and Limit of Quantification (LOQ). While specific data for Ochratoxin C is limited, data for the closely related and more commonly studied Ochratoxin A (OTA) is included for comparative purposes, offering valuable insights into expected performance across different analytical platforms.

Quantitative Data Summary

The following table summarizes the LOD and LOQ values for Ochratoxin C and related ochratoxins obtained by various analytical techniques. This data facilitates a direct comparison of the sensitivity of different methods.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Ochratoxin C (OTC) HPLC-FLDRed Wine0.17 ng/L0.50 ng/L[1]
Ochratoxin A (OTA)HPLC-FLDCoffee & Rice0.5 µg/kg1 µg/kg[2]
Ochratoxin A (OTA)UHPLC-MS/MSAnimal Milk15.6 pg/mL31.3 pg/mL[3]
Ochratoxin A (OTA)LC-MS/MSSpices-0.40 µg/kg[4]
Ochratoxin A (OTA)ELISAWine0.054 µg/L-[5]
Ochratoxin A (OTA)SBME-HPLC-FLDWheat2.5 µg/kg-
Ochratoxin A (OTA)SBME-HPLC-FLDMaize0.9 µg/kg-
Ochratoxin A (OTA)UHPLC-MS/MSMultiple Food Matrices-Varies by matrix[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is widely used for the analysis of ochratoxins due to its sensitivity and robustness.

a. Sample Preparation (Adapted from Red Wine Analysis)[1]

  • Extraction: 50 mL of red wine is adjusted to pH 7.2.

  • Cleanup: The sample is passed through an immunoaffinity column (IAC) specific for ochratoxins. The IAC selectively retains the toxins.

  • Elution: The retained ochratoxins are eluted from the IAC with a suitable solvent (e.g., methanol).

  • Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for HPLC analysis.

b. Chromatographic Conditions

  • Instrument: HPLC system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic or acetic acid to improve peak shape. A typical gradient might start at 40% acetonitrile and increase to 60% over the run.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector set to an excitation wavelength of 333 nm and an emission wavelength of 460 nm.

c. Determination of LOD and LOQ

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram. The LOD is often defined as the concentration that produces a signal with an S/N of 3, while the LOQ is the concentration that gives an S/N of 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace levels of mycotoxins in complex matrices.

a. Sample Preparation (Adapted from Animal Milk Analysis)[3]

  • Extraction: To 1 mL of milk, add 2 mL of cold acetonitrile containing 2% formic acid.

  • Centrifugation: Vortex the mixture and centrifuge to precipitate proteins.

  • Dilution: An aliquot of the supernatant is diluted with water before injection.

  • Internal Standard: A deuterated internal standard (e.g., OTA-D5) is added at the beginning of the sample preparation to correct for matrix effects and recovery losses[3].

b. UHPLC-MS/MS Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid and/or ammonium (B1175870) formate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Ochratoxin C would need to be determined by infusing a standard solution. For OTA, common transitions are monitored.

c. Determination of LOD and LOQ

Similar to HPLC-FLD, LOD and LOQ are determined based on the S/N ratio (3 for LOD, 10 for LOQ) from the analysis of spiked blank matrix samples at decreasing concentrations[6].

Workflow Visualization

The following diagram illustrates the general workflow for determining the LOD and LOQ of an analyte like Ochratoxin C.

LOD_LOQ_Workflow cluster_prep Method Development & Preparation cluster_analysis Data Acquisition cluster_calculation LOD & LOQ Determination cluster_validation Method Validation start Select Analytical Method (e.g., HPLC-FLD, LC-MS/MS) protocol Develop & Optimize Experimental Protocol start->protocol standards Prepare Calibration Standards & Spiked Samples protocol->standards analysis Analyze Blank Matrix, Standards & Spiked Samples standards->analysis calibration Construct Calibration Curve analysis->calibration sn_ratio Calculate Signal-to-Noise Ratio (S/N) analysis->sn_ratio lod_calc Determine LOD (S/N = 3) sn_ratio->lod_calc loq_calc Determine LOQ (S/N = 10) sn_ratio->loq_calc validation Validate Method using Determined LOD & LOQ lod_calc->validation loq_calc->validation

Caption: General workflow for determining LOD and LOQ.

References

The Gold Standard: A Comparative Guide to Isotope Dilution Methods for Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in mycotoxin quantification, Isotope Dilution Mass Spectrometry (IDMS) stands out as the benchmark method. This guide provides an objective comparison of its performance, supported by experimental data, to illustrate why it is considered the gold standard for mitigating matrix effects and ensuring reliable results in complex sample matrices.

The core principle of Stable Isotope Dilution Assay (SIDA), a specific application of IDMS, lies in the addition of a known quantity of a stable, isotopically labeled version of the target mycotoxin to a sample at the very beginning of the analytical process. This labeled internal standard (IS), most commonly a uniformly ¹³C-labeled analogue, behaves identically to the native mycotoxin (analyte) throughout extraction, cleanup, and chromatographic separation.[1][2] By measuring the ratio of the native analyte to the labeled IS using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the method effectively corrects for both recovery losses during sample preparation and signal suppression or enhancement in the mass spectrometer's ion source.[1][3] This intrinsic correction capability is what elevates IDMS above traditional calibration methods like external or matrix-matched calibration, which often fail to fully account for sample-to-sample variability.[4][5]

Superior Accuracy and Precision: The Data

The primary advantage of IDMS is its ability to deliver exceptional accuracy (trueness) and precision (repeatability and reproducibility). The use of a stable isotope-labeled internal standard for each analyte minimizes variations during sample preparation and analysis, compensating for matrix effects.[6][7] Studies consistently demonstrate that this method yields apparent recovery values very close to 100%, with low relative standard deviations (RSD).

For instance, a multi-mycotoxin method developed for maize demonstrated apparent recoveries between 88% and 105% with RSDs for the entire method ranging from 4% to 11%.[2][8] In contrast, when the same samples were analyzed without the isotope dilution correction, apparent recoveries for deoxynivalenol (B1670258) (DON) dropped to as low as 29% in wheat and 37% in maize, showcasing the significant matrix suppression that IDMS overcomes.[3]

The following tables summarize quantitative performance data from various validation studies, comparing IDMS across different mycotoxins and food matrices.

Table 1: Performance of Isotope Dilution LC-MS/MS for Regulated Mycotoxins in Maize

MycotoxinApparent Recovery (%)Relative Standard Deviation (RSD) (%)
Aflatoxin B₁88 - 1054 - 11
Aflatoxin B₂88 - 1054 - 11
Aflatoxin G₁88 - 1054 - 11
Aflatoxin G₂88 - 1054 - 11
Ochratoxin A88 - 1054 - 11
Fumonisin B₁88 - 1054 - 11
Fumonisin B₂88 - 1054 - 11
Deoxynivalenol (DON)88 - 1054 - 11
Zearalenone (ZEN)88 - 1054 - 11
T-2 Toxin88 - 1054 - 11
HT-2 Toxin88 - 1054 - 11

Source: Data synthesized from a study on the determination of 11 regulated mycotoxins in maize using uniformly ¹³C-labeled internal standards.[2][8]

Table 2: Performance Across Various Food Matrices for 12 Mycotoxins

MatrixMycotoxin GroupRecovery (%)Relative Standard Deviation (RSD) (%)
Corn, Wheat, SoybeanAflatoxins, OTA, Fumonisins, DON, ZEN, HT-2/T-280 - 120< 15
Almond, Oat CerealAflatoxins, OTA, Fumonisins, DON, ZEN, HT-2/T-280 - 120< 15
Peanut ButterAflatoxins, OTA, Fumonisins, DON, ZEN, HT-2/T-280 - 120< 15
Chili, Black PepperAflatoxins, OTA, Fumonisins, DON, ZEN, HT-2/T-280 - 120< 15

Source: Data from a validation study of 12 regulated mycotoxins in eight food matrices using a single immunoaffinity cleanup and isotope dilution LC-MS/MS.[6]

Experimental Workflow and Protocols

The robustness of an IDMS method is underpinned by a meticulous and validated experimental protocol. Below is a representative methodology synthesized from established, peer-reviewed methods.[2][9][10]

General Workflow Diagram

IDMS_Workflow Sample 1. Sample Weighing (e.g., 5g of ground maize) Spike 2. Fortification (Add ¹³C-labeled Internal Standard Mix) Sample->Spike Extract 3. Extraction (e.g., Acetonitrile/Water/Acid) Spike->Extract Centrifuge 4. Centrifugation & Supernatant Collection Extract->Centrifuge Dilute 5. Dilution & Filtration (Prepare for analysis) Centrifuge->Dilute Analysis 6. LC-MS/MS Analysis (Quantify Analyte/IS Ratio) Dilute->Analysis Result 7. Accurate Quantification (Concentration Calculation) Analysis->Result

Caption: General workflow for mycotoxin analysis using IDMS.

Detailed Experimental Protocol
  • Sample Preparation and Fortification:

    • Weigh 5.0 g of a homogenized and representative sample (e.g., ground corn, wheat flour) into a 50 mL polypropylene (B1209903) centrifuge tube.[2]

    • Add a precise volume of the ¹³C uniformly labeled mycotoxin internal standard mixture in solvent. This step is critical and must be done before extraction to ensure equilibration between the standards and the native analytes.[9][10]

  • Extraction:

    • Add 20 mL of an extraction solvent, typically an acidified acetonitrile/water mixture (e.g., 50:50 v/v or 84:16 v/v with 0.1-1% formic acid).[9][11]

    • Securely cap the tube and shake vigorously on a mechanical shaker for a defined period (e.g., 30-60 minutes) to ensure exhaustive extraction.

  • Centrifugation and Cleanup:

    • Centrifuge the sample extract at high speed (e.g., 4000 rpm for 10 minutes) to pellet solid matrix components.

    • For many applications, a simple 'dilute-and-shoot' approach is sufficient, where an aliquot of the supernatant is taken, diluted with mobile phase, and injected directly.[12]

    • For highly complex matrices or when lower detection limits are required, the supernatant may be passed through a cleanup column, such as a multi-analyte immunoaffinity column (IAC), to remove interfering compounds.[6][13]

  • LC-MS/MS Analysis:

    • Chromatography: Perform separation using a UHPLC system with a C18 column. A common mobile phase consists of water and methanol (B129727) (or acetonitrile), both containing small amounts of an additive like ammonium (B1175870) formate (B1220265) and formic acid to improve ionization and peak shape.[2][6]

    • Mass Spectrometry: Operate a tandem mass spectrometer in dynamic Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. Monitor at least two specific precursor-to-product ion transitions for each native mycotoxin and its corresponding labeled internal standard to ensure both accurate quantification and confident identification.[2][6]

  • Quantification:

    • Calculate the concentration of each mycotoxin by constructing a calibration curve based on the peak area ratio of the native analyte to its labeled internal standard versus the concentration of the analyte.[10] This ratiometric approach automatically corrects for any variations, leading to highly accurate and precise results.

Conclusion

The data and methodologies presented confirm that Isotope Dilution Mass Spectrometry is the premier technique for the accurate and precise quantification of mycotoxins in diverse and complex matrices. By effectively neutralizing the challenges of matrix effects and analyte loss during sample preparation, IDMS provides researchers with high-confidence data essential for food safety, toxicological studies, and regulatory compliance. While the initial cost of labeled standards may be higher than for other methods, the significant gains in data quality, reduction in sample re-runs, and the ability to use a single calibration curve across multiple matrices often justify the investment for high-throughput and research-critical applications.[14]

References

QuEChERS vs. SPE: A Comparative Guide for Ochratoxin C Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the analysis of mycotoxins, particularly Ochratoxin C and its more prevalent analog Ochratoxin A, selecting the optimal sample cleanup method is a critical step that significantly impacts analytical accuracy and efficiency. This guide provides a detailed comparison of two widely adopted cleanup techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). The comparison is supported by experimental data and detailed protocols to aid in making an informed decision for your analytical workflow.

While specific data for Ochratoxin C is limited in readily available literature, the physicochemical similarities between Ochratoxin C (ethyl ester of Ochratoxin A) and Ochratoxin A allow for the use of Ochratoxin A as a reliable surrogate for methodological comparisons.[1] Both are acidic mycotoxins and exhibit similar behavior during extraction and cleanup.

Performance Data Summary

The following tables summarize the quantitative performance of QuEChERS and SPE for Ochratoxin A cleanup in various food matrices, providing a basis for comparison.

Table 1: Comparison of Recovery Rates (%) and Relative Standard Deviation (RSD, %)

MethodMatrixAnalyteRecovery (%)RSD (%)Reference
QuEChERS CerealsOchratoxin A85 - 110≤ 15[2]
Grain-based foodOchratoxin A80 - 110≤ 10[3]
CoffeeOchratoxin ANot specifiedNot specified[4][5][6]
SPE Fruits and VegetablesMycotoxins (including OTA)85 - 108 (HLB cartridge)Not specified[7]
CerealsOchratoxin A78.6 - 98.6< 7[7]
Red WineOchratoxin A93.5Not specified[1]
Red WineOchratoxin C73.4Not specified[1]
CoffeeOchratoxin ANot specifiedNot specified[4][5][6]

Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ)

MethodMatrixAnalyteLOD (µg/kg)LOQ (µg/kg)Reference
QuEChERS CoffeeOchratoxin A-0.5[4][5][6]
SPE Red WineOchratoxin A0.000160.0005[1]
Red WineOchratoxin C0.000170.0005[1]
Wheat and MaizeOchratoxin A0.9 - 2.5Not specified[8]

Experimental Protocols

Below are detailed experimental protocols for both QuEChERS and SPE cleanup methods for Ochratoxin analysis.

QuEChERS Protocol for Ochratoxin in Cereals

This protocol is a generalized procedure based on common QuEChERS methods for mycotoxin analysis in cereal matrices.[2][3][9]

  • Sample Preparation:

    • Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex briefly. Let it hydrate (B1144303) for at least 15 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) containing 1-2% formic acid. The acidic condition is crucial for good recovery of acidic mycotoxins like Ochratoxin.[3]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake or vortex vigorously for 15 minutes to ensure thorough extraction.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.

    • The d-SPE tube should contain a sorbent mixture, typically 150 mg anhydrous MgSO₄ and 50 mg of a cleanup sorbent like PSA (Primary Secondary Amine). For fatty matrices, C18 can be added.[3] PSA helps in removing organic acids and sugars, but care must be taken as it can retain acidic analytes like Ochratoxin A if the extract is not sufficiently acidified.[10]

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes at ≥ 3000 g.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

    • For improved chromatographic performance, the extract can be evaporated to dryness and reconstituted in a suitable mobile phase compatible solvent.[3]

SPE Protocol for Ochratoxin in Food Matrices

This protocol is a general representation of SPE procedures used for Ochratoxin cleanup, often employing polymeric or mixed-mode cartridges.[7][8][11]

  • Sample Extraction:

    • Homogenize 5 g of the sample with 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20, v/v with 1% formic acid).

    • Shake or blend for 20-30 minutes.

    • Centrifuge the extract at 4000 g for 10 minutes.

  • SPE Cartridge Cleanup:

    • Cartridge Selection: Hydrophilic-Lipophilic Balanced (HLB) cartridges are often effective for a broad range of mycotoxins, including both polar and non-polar compounds like Ochratoxin.[7] Mixed-mode SPE cartridges with both reversed-phase and anion-exchange properties are also used.[4][5][6]

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Loading: Load a specific volume of the supernatant from the sample extract onto the conditioned cartridge at a slow flow rate (e.g., 1 mL/min).

    • Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.

    • Elution: Elute the target analyte (Ochratoxin) with a suitable organic solvent, often containing a modifier to ensure complete elution. For example, acetonitrile with a small percentage of formic or acetic acid.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for QuEChERS and SPE.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample 1. Sample Weighing (e.g., 5g cereal) add_solvent 2. Add Extraction Solvent (Acetonitrile + Formic Acid) sample->add_solvent add_salts 3. Add QuEChERS Salts (MgSO4, NaCl) add_solvent->add_salts vortex 4. Vortex/Shake add_salts->vortex centrifuge1 5. Centrifuge vortex->centrifuge1 transfer_supernatant 6. Transfer Supernatant centrifuge1->transfer_supernatant Supernatant add_dspe 7. Add to d-SPE Tube (MgSO4, PSA/C18) transfer_supernatant->add_dspe vortex2 8. Vortex add_dspe->vortex2 centrifuge2 9. Centrifuge vortex2->centrifuge2 filter 10. Filter centrifuge2->filter Clean Extract analysis 11. LC-MS/MS Analysis filter->analysis SPE_Workflow cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis sample 1. Sample Extraction (e.g., with Acetonitrile/Water) centrifuge1 2. Centrifuge sample->centrifuge1 load 4. Load Sample Extract centrifuge1->load Supernatant condition 3. Condition SPE Cartridge condition->load wash 5. Wash Cartridge load->wash elute 6. Elute Ochratoxin wash->elute evaporate 7. Evaporate Eluate elute->evaporate Eluate reconstitute 8. Reconstitute evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

References

Evaluating 3-Epi-Ochratoxin C-d5 for Accurate Analysis of Ochratoxin C Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of mycotoxin metabolites is paramount for accurate toxicological assessment and regulatory compliance. This guide provides a comprehensive comparison of 3-Epi-Ochratoxin C-d5 as a potential internal standard for the analysis of Ochratoxin C (OTC) metabolites, alongside other commonly used isotopically labeled standards. While direct experimental data for this compound is limited in publicly available literature, this guide offers an objective evaluation based on established analytical principles and data from analogous compounds.

Ochratoxin C, the ethyl ester of the nephrotoxic and potentially carcinogenic mycotoxin Ochratoxin A (OTA), is a significant metabolite that requires accurate monitoring. The gold standard for quantitative analysis of such metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution mass spectrometry (IDMS). The cornerstone of the IDMS approach is a stable isotope-labeled internal standard that closely mimics the behavior of the analyte of interest, thereby correcting for variations in sample preparation and instrument response.

The Role of Isotopically Labeled Internal Standards

Isotopically labeled internal standards, such as those containing deuterium (B1214612) (d) or carbon-13 (¹³C), are considered the most reliable for quantitative mass spectrometry. They share near-identical physicochemical properties with their unlabeled counterparts, ensuring they co-elute chromatographically and experience similar ionization efficiency in the mass spectrometer's source. This co-behavior allows for accurate correction of matrix effects and any analyte loss during sample processing, leading to highly precise and accurate quantification.

Comparison of Potential Internal Standards for Ochratoxin C Metabolite Analysis

While this compound is commercially available, its specific performance data in peer-reviewed studies is not yet prevalent. Therefore, a comparison with well-established isotopically labeled ochratoxin standards is necessary to infer its suitability. The ideal internal standard for analyzing Ochratoxin C and its primary metabolite, Ochratoxin A, would be an isotopically labeled version of the target analyte itself (e.g., Ochratoxin C-d5 or ¹³C-Ochratoxin C). However, labeled analogs of closely related structures are often used effectively.

Internal StandardAnalyte(s)Rationale for Use & Potential Performance
This compound Ochratoxin C, Ochratoxin AStructural Similarity: As a deuterated epimer of Ochratoxin C, it is expected to have very similar chromatographic retention and ionization characteristics to Ochratoxin C. The five deuterium atoms provide a distinct mass shift for MS/MS detection. Potential for OTA analysis: Given that Ochratoxin C is readily converted to Ochratoxin A in vivo, this standard could also be suitable for the simultaneous analysis of both mycotoxins. Caveat: The "epi" configuration might lead to slight chromatographic separation from the native Ochratoxin C, which needs to be considered during method development. Direct experimental validation data is currently lacking.
Ochratoxin A-d5 Ochratoxin A, Ochratoxin CWell-Established: Widely used and validated for the analysis of Ochratoxin A in various matrices. Good Proxy for OTC: Due to the structural similarity (differing only by an ethyl ester group), it can serve as a reasonably good internal standard for Ochratoxin C, especially for correcting ionization effects. Potential for Inaccuracy: Differences in extraction recovery and chromatographic behavior compared to Ochratoxin C could introduce some bias.
¹³C-Ochratoxin A Ochratoxin A, Ochratoxin CGold Standard for OTA: Uniformly ¹³C-labeled standards are considered superior to deuterated standards as they are less prone to isotopic exchange and have a larger mass difference from the native analyte. High Accuracy for OTA: Provides the most accurate quantification for Ochratoxin A. Similar Pros and Cons as OTA-d5 for OTC: Offers excellent correction for OTA, but potential for bias with OTC due to structural differences remains.
Ochratoxin B Ochratoxin A, Ochratoxin CNon-Isotopically Labeled Analog: Sometimes used as a less expensive alternative. Significant Potential for Inaccuracy: As a structurally different molecule (lacks the chlorine atom), its extraction recovery, chromatographic retention, and ionization efficiency can differ significantly from Ochratoxin C and A, leading to inaccurate quantification, especially in complex matrices.

Experimental Protocols: A Generalized Approach

The following is a generalized experimental protocol for the analysis of Ochratoxin C and its metabolites in biological or food matrices, based on established methods for ochratoxin analysis.

Sample Preparation (QuEChERS-based Extraction)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective approach for extracting mycotoxins from complex matrices.

G Experimental Workflow: Ochratoxin C Metabolite Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Sample Spike 2. Spike with Internal Standard (e.g., this compound) Sample->Spike Extract 3. Add Acetonitrile (B52724) with 1% Formic Acid & Vortex Spike->Extract Salt 4. Add MgSO4 and NaCl & Vortex Extract->Salt Centrifuge 5. Centrifuge Salt->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Filter 7. Filter Extract Supernatant->Filter LCMS 8. LC-MS/MS Analysis Filter->LCMS Data 9. Data Processing & Quantification LCMS->Data

Analytical workflow for Ochratoxin C metabolite analysis.
  • Homogenization: Weigh 2-5 grams of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound in methanol) to the sample.

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Vortex vigorously for 1-2 minutes.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately vortex for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000-5000 rpm for 5-10 minutes.

  • Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

G LC-MS/MS Analysis Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Autosampler Autosampler Column C18 Column Autosampler->Column MobilePhase Gradient Elution IonSource ESI Source MobilePhase->IonSource Quad1 Q1: Precursor Ion Selection IonSource->Quad1 CollisionCell Q2: Fragmentation Quad1->CollisionCell Quad3 Q3: Product Ion Selection CollisionCell->Quad3 Detector Detector Quad3->Detector

Schematic of the LC-MS/MS analytical pathway.
  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with:

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode (ochratoxins can ionize in both, but positive mode often yields better sensitivity for multiple mycotoxins).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Typical MRM Transitions (Hypothetical for OTC and 3-Epi-OTC-d5):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ochratoxin C[M+H]⁺ 432.1e.g., 261.1, 414.1
This compound[M+H]⁺ 437.1e.g., 266.1, 419.1
Ochratoxin A[M+H]⁺ 404.1e.g., 239.1, 358.1
Ochratoxin A-d5[M+H]⁺ 409.1e.g., 244.1, 363.1

Note: These are example transitions and must be optimized for the specific instrument used.

Quantitative Performance: Expected vs. Alternatives

While specific data for this compound is not available, a well-validated method using an appropriate isotopically labeled internal standard should achieve the following performance characteristics:

ParameterTypical Performance of Established MethodsInferred Performance of this compound
Recovery 80-120%Expected to be within 80-120% due to high structural similarity.
Precision (RSD) < 15%Expected to be < 15% as it should effectively correct for variability.
Linearity (R²) > 0.99Expected to be > 0.99.
Limit of Quantification (LOQ) Low µg/kg or ng/mL rangeExpected to enable low limits of quantification.

Conclusion and Recommendations

This compound presents a theoretically sound option as an internal standard for the analysis of Ochratoxin C and its metabolites due to its high structural and chemical similarity. Its deuteration provides the necessary mass shift for clear differentiation in MS/MS analysis.

However, the lack of published experimental validation data is a significant consideration. For researchers developing and validating new methods, the following recommendations are provided:

  • Method Validation is Crucial: If opting for this compound, a thorough in-house validation is essential to demonstrate its suitability for the specific matrix and analytical conditions. This should include an assessment of recovery, precision, accuracy, and linearity.

  • Consider Established Alternatives: For routine analysis or when extensive in-house validation is not feasible, using a well-characterized and widely published internal standard such as ¹³C-Ochratoxin A or Ochratoxin A-d5 may be a more prudent choice, especially if Ochratoxin A is the primary target metabolite.

  • Simultaneous Analysis: The choice of internal standard should also be guided by the range of metabolites being analyzed. If both Ochratoxin C and Ochratoxin A are of interest, an internal standard that provides reliable correction for both is ideal. In theory, this compound could perform well in this dual role, but this requires experimental verification.

Ultimately, the selection of an internal standard is a critical decision that directly impacts the quality and reliability of the analytical data. While this compound is a promising candidate, the scientific community awaits robust validation data to fully endorse its suitability for the routine analysis of Ochratoxin C metabolites.

Safety Operating Guide

Essential Safety and Logistical Information for Handling 3-Epi-Ochratoxin C-d5

Author: BenchChem Technical Support Team. Date: December 2025

Immediate actions in case of exposure are critical:

  • Ingestion: If swallowed, it can be fatal. Do NOT induce vomiting. Immediately call a poison control center or a physician.[1]

  • Inhalation: Can be fatal if inhaled. Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek immediate medical attention.[1]

  • Skin Contact: May be absorbed through the skin and cause irritation. Remove contaminated clothing and wash the skin thoroughly with soap and water for at least 15 minutes.[2]

  • Eye Contact: Can cause eye irritation. Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1][2]

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment is mandatory to prevent exposure. This includes, but is not limited to, the following:

PPE CategoryRecommended Equipment
Respiratory Protection A full-face respirator with appropriate cartridges for organic vapors and particulates is highly recommended.[3][4][5][6] For short-term exposure, a half-face respirator with P100 (or N95) filters may be used.[3][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are essential.[3][4]
Eye Protection Safety goggles or a full-face respirator provide necessary protection against splashes and aerosols.[3][4][5]
Skin and Body Protection A disposable lab coat or coveralls should be worn to protect clothing and skin from contamination.[5][6]
Foot Protection Closed-toe shoes are required. Disposable shoe covers should be considered in areas with a high risk of contamination.[6]

Operational Plan

All work with 3-Epi-Ochratoxin C-d5 should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosolization and inhalation.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If working with a solid form, conduct all weighing operations within a ventilated enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solvent to the vial containing the mycotoxin slowly to avoid splashing.

  • Handling Solutions: Use positive displacement pipettes or dedicated glassware for transferring solutions.

  • Post-Handling: After completion of work, decontaminate all surfaces and equipment. Remove and dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Decontamination and Disposal Protocol:

  • Liquid Waste: Aqueous solutions containing the mycotoxin should be treated with a chemical deactivating agent. One effective method for aflatoxins, which can be adapted, involves treatment with a solution of sodium hypochlorite (B82951) (bleach) or potassium permanganate.[8] The reaction should be allowed to proceed for several hours to ensure complete degradation before disposal as hazardous chemical waste.

  • Solid Waste: All disposable materials, including gloves, lab coats, bench paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Glassware: Reusable glassware should be decontaminated by soaking in a bleach solution or another appropriate deactivating agent before washing.

  • Spills: In the event of a spill, the area should be immediately cordoned off. The spill should be absorbed with an inert material and the resulting waste treated as hazardous. The area should then be decontaminated.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_waste Waste Management A Don Personal Protective Equipment (PPE) B Prepare Designated Work Area A->B C Weighing (in ventilated enclosure) D Dissolving and Solution Preparation C->D E Experimental Procedures D->E F Decontaminate Work Surfaces and Equipment E->F G Segregate and Dispose of Contaminated Waste F->G H Remove and Dispose of PPE G->H I Liquid Waste Deactivation G->I J Solid Waste Collection G->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.